molecular formula C6H7NO3 B010811 Methyl 5-methylisoxazole-4-carboxylate CAS No. 100047-54-9

Methyl 5-methylisoxazole-4-carboxylate

Cat. No.: B010811
CAS No.: 100047-54-9
M. Wt: 141.12 g/mol
InChI Key: AHLBUWIGURZNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylisoxazole-4-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This ester is a vital precursor in organic synthesis, most notably as a building block for active pharmaceutical ingredients (APIs). Its core research value lies in its role in constructing the 5-methylisoxazole moiety, a key heterocyclic structure found in several therapeutic agents. For instance, the closely related 5-methylisoxazole-4-carboxylic acid is a well-documented and essential organic intermediate for the synthesis of Leflunomide, an important disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . The carboxylic acid form of this compound has a defined solid-state structure, forming linear chains through strong intermolecular hydrogen bonds, which underscores the potential reactivity of the core isoxazole scaffold . As a synthetic intermediate, its mechanism of action is defined by its functional groups; the ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, enabling its incorporation into more complex target molecules. Processes for synthesizing related isoxazole compounds emphasize the importance of high regioselectivity and purity to minimize isomeric impurities, ensuring the quality of the final research product . This product is intended for use in laboratory research and chemical synthesis only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUWIGURZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624550
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-54-9
Record name 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Heterocyclic Building Block

Methyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its rigid, planar isoxazole core, substituted with a reactive carboxylate group, makes it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a discussion of its critical role as a key intermediate in the production of important immunomodulatory drugs. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for leveraging its potential in creating novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Chemical Structure

The molecule consists of a five-membered isoxazole ring, which is a class of azole heterocycles with adjacent nitrogen and oxygen atoms. The ring is substituted at the 5-position with a methyl group and at the 4-position with a methyl carboxylate group.

Synthesis_Workflow start Methyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride intermediate1 Methyl (E)-2-(ethoxymethylene) -3-oxobutanoate start->intermediate1 Condensation product This compound intermediate1->product Cyclization reagent1 Hydroxylamine Sulfate Sodium Acetate reagent1->product Leflunomide_Synthesis_Pathway start Methyl 5-methylisoxazole -4-carboxylate intermediate1 5-Methylisoxazole-4-carboxylic acid start->intermediate1 Hydrolysis intermediate2 5-Methylisoxazole-4-carbonyl chloride intermediate1->intermediate2 Acyl Chloride Formation reagent1 Strong Acid (e.g., H₂SO₄) Water reagent1->intermediate1 product Leflunomide intermediate2->product Amidation reagent2 Thionyl Chloride (SOCl₂) reagent2->intermediate2 reagent3 4-(Trifluoromethyl)aniline reagent3->product

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate, with the CAS number 100047-54-9 , is a heterocyclic compound that serves as a valuable building block in the field of organic synthesis and medicinal chemistry.[1] As a derivative of the isoxazole core, this molecule is of significant interest to researchers in drug discovery and development. The isoxazole ring system is a key pharmacophore found in a variety of biologically active compounds, including approved drugs.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, properties, and applications, particularly in the context of pharmaceutical research. While direct in-depth data on this specific methyl ester is not extensively published, this guide will leverage the wealth of information available for its immediate precursor, 5-methylisoxazole-4-carboxylic acid, and the closely related ethyl ester to provide a scientifically grounded and practical resource.

Physicochemical Properties

Property5-Methylisoxazole-4-carboxylic acidEthyl 5-methylisoxazole-4-carboxylateThis compound
CAS Number 42831-50-5[2][3]51135-73-0100047-54-9[1]
Molecular Formula C₅H₅NO₃[3]C₇H₉NO₃C₆H₇NO₃
Molecular Weight 127.10 g/mol [3]155.15 g/mol 141.13 g/mol
Appearance White to off-white crystalline powder[4]Not specifiedNot specified
Melting Point 144-148 °C[3]49-52 °C[5]Not available
Boiling Point Predicted: 308.3±22.0 °C[3]95-97 °C at 15 mmHg[5]Not available
Density Predicted: 1.348±0.06 g/cm³[3]1.118 g/mL at 25 °CNot available
Solubility Slightly soluble in DMSO and Methanol[3]Not specifiedNot specified

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and well-documented strategy involves a two-step process: the synthesis of the key intermediate, 5-methylisoxazole-4-carboxylic acid, followed by its esterification.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Step 1: Synthesis of Carboxylic Acid cluster_1 Step 2: Fischer Esterification EthylAcetoacetate Ethyl Acetoacetate EthylEster Ethyl 5-methylisoxazole-4-carboxylate EthylAcetoacetate->EthylEster TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->EthylEster Hydroxylamine Hydroxylamine Hydroxylamine->EthylEster CarboxylicAcid 5-Methylisoxazole-4-carboxylic acid EthylEster->CarboxylicAcid Acid Hydrolysis MethylEster This compound CarboxylicAcid->MethylEster Methanol Methanol Methanol->MethylEster AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->MethylEster LeflunomideSynthesis CarboxylicAcid 5-Methylisoxazole-4-carboxylic acid AcidChloride 5-Methylisoxazole-4-carbonyl chloride CarboxylicAcid->AcidChloride ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride Leflunomide Leflunomide AcidChloride->Leflunomide Aniline 4-(Trifluoromethyl)aniline Aniline->Leflunomide

References

A Comprehensive Technical Guide to Methyl 5-Methylisoxazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring an isoxazole ring functionalized with both a methyl and a methyl ester group, makes it a valuable synthon, or building block, for the creation of more complex molecules. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of this compound, offering field-proven insights for researchers and developers.

Core Molecular Attributes

The foundational characteristics of a chemical compound are its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

AttributeValue
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.12 g/mol [3] (also cited as 141.1247 g/mol [1] and 141.13 g/mol [2])
CAS Number 100047-54-9[1][2][3][4]

The structural arrangement of this compound, with its reactive ester group and stable isoxazole core, dictates its chemical behavior and utility.

Synthesis and Chemical Properties

The synthesis of this compound is a critical aspect of its accessibility for research and development. While various synthetic routes can be conceptualized, a common approach involves the esterification of the corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid.

A general pathway for the synthesis of related isoxazole-4-carboxylic esters often begins with precursors like ethyl acetoacetate. For instance, the synthesis of the closely related ethyl ester involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[5] The resulting ethyl 5-methylisoxazole-4-carboxylate can then be hydrolyzed to 5-methylisoxazole-4-carboxylic acid.[5][6] Subsequent esterification with methanol, typically under acidic conditions, would yield the target molecule, this compound.

Synthesis_Pathway A 5-Methylisoxazole-4-carboxylic acid C This compound A->C Acid Catalyst (e.g., H₂SO₄) B Methanol B->C

Caption: A simplified diagram illustrating the esterification of 5-methylisoxazole-4-carboxylic acid to yield this compound.

The chemical reactivity of this compound is largely centered around the ester functionality. It can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. The isoxazole ring itself is relatively stable but can be cleaved under certain harsh conditions.

Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, from drug discovery to the development of advanced materials.

Pharmaceutical and Medicinal Chemistry

A significant application of the isoxazole scaffold is in the synthesis of pharmacologically active molecules. The parent acid, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide and Teriflunomide, drugs used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7] While not a direct precursor in the most common synthetic routes, this compound serves as a valuable building block for creating analogues and derivatives of these and other bioactive compounds. Its structure is a key component in the development of novel therapeutics.

Drug_Development_Pathway A This compound B Chemical Modification (e.g., Amidation, Reduction) A->B C Novel Chemical Entities B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E

Caption: The workflow from a chemical building block like this compound to the identification of a lead compound in drug discovery.

Materials Science

In the field of materials science, particularly in the electronics industry, this compound is utilized in the formulation of photoresists.[4] Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. The specific molecular structure of this compound contributes to the desired photosensitivity and solubility characteristics required for high-resolution patterning.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on potential hazards, handling, storage, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both pharmaceutical development and materials science. Its well-defined molecular weight and formula provide a solid foundation for its use in precise chemical synthesis. A thorough understanding of its properties and reactivity is essential for researchers and scientists aiming to leverage this compound in the creation of novel and innovative products. The continued exploration of isoxazole derivatives promises to yield further advancements in various scientific and technological fields.

References

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, its structural motif is integral to the development of prominent immunomodulatory drugs. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, offering field-proven insights for professionals in drug discovery and development. The strategic use of this intermediate, particularly in the synthesis of disease-modifying antirheumatic drugs (DMARDs), underscores the necessity of a thorough understanding of its chemical behavior and handling.

Part 1: Chemical Identity and Nomenclature

The precise identification of chemical entities is fundamental to scientific rigor. This compound is systematically named and cataloged under various identifiers.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: methyl 5-methyl-1,2-oxazole-4-carboxylate[1]

  • Common Synonyms:

    • 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester[1]

    • Methyl 5-methyl-4-isoxazolecarboxylate

Chemical Identifiers

A consistent set of identifiers ensures unambiguous reference in global databases and regulatory documents.

IdentifierValueSource
CAS Number 100047-54-9PubChem[1]
Molecular Formula C₆H₇NO₃PubChem[1]
Molecular Weight 141.12 g/mol PubChem
InChI Key AHLBUWIGURZNRZ-UHFFFAOYSA-NPubChem

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. While experimental data for this compound is not extensively published, reliable computational predictions and comparisons with analogous structures provide valuable insights.

Physicochemical Properties

The following table summarizes key predicted physicochemical properties. These values are computationally derived and should be used as a guide, with experimental verification recommended for critical applications.

PropertyPredicted ValueSource
XLogP3 0.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 141.042593085 DaPubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem
Spectroscopic Profile (Inferred)

No publicly available experimental spectra for this compound were identified. However, based on the known spectra of its parent compound, 5-methylisoxazole-4-carboxylic acid, and general principles of spectroscopy, the following characteristics can be inferred:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl group on the isoxazole ring (C5-CH₃), likely in the δ 2.5-2.8 ppm range.

    • A singlet for the methyl ester group (O-CH₃), expected around δ 3.8-4.0 ppm.

    • A singlet for the proton on the isoxazole ring (C3-H), anticipated to be the most downfield signal, likely above δ 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the six carbon atoms:

    • The two methyl carbons (ring and ester) in the aliphatic region.

    • The carbonyl carbon of the ester group, expected in the δ 160-170 ppm range.

    • The three distinct carbons of the isoxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found in the 1720-1740 cm⁻¹ region. Other characteristic peaks would include C-H stretching vibrations and vibrations associated with the isoxazole ring.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 110, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 82.

Part 3: Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed as a final product but can be readily achieved through established synthetic routes for its precursors, primarily 5-methylisoxazole-4-carboxylic acid. The most logical and industrially scalable approach involves the esterification of this carboxylic acid.

Key Precursor: 5-Methylisoxazole-4-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. A well-documented route starts from ethyl acetoacetate and involves a cyclization reaction with hydroxylamine. This process, detailed in patent literature, first yields the ethyl ester, which is then hydrolyzed.

The overall synthetic pathway to the key carboxylic acid intermediate is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formation of Ethyl Ester cluster_1 Step 2: Hydrolysis A Ethyl Acetoacetate + Triethylorthoformate + Acetic Anhydride B Ethyl Ethoxymethyleneacetoacetic Ester A->B Reaction D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine Sulfate C->D Cyclization E Ethyl 5-methylisoxazole-4-carboxylate G 5-Methylisoxazole-4-carboxylic Acid E->G Hydrolysis F Strong Acid (e.g., H₂SO₄) F->G Hydrolysis Esterification_Workflow Start Start: 5-Methylisoxazole-4-carboxylic Acid Setup Suspend in Methanol Add H₂SO₄ (cat.) Start->Setup React Heat to Reflux (4-6 hours) Setup->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Cool & Neutralize with NaHCO₃ Monitor->Workup Complete Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Product: This compound Purify->End API_Synthesis_Logic Intermediate This compound Acid 5-Methylisoxazole-4-carboxylic Acid Intermediate->Acid Hydrolysis Activated 5-Methylisoxazole-4-carbonyl Chloride Acid->Activated Activation (e.g., SOCl₂) API Leflunomide / Teriflunomide Activated->API Coupling Aniline Substituted Aniline Aniline->API Coupling

References

The Isoxazole Core: A Technical Guide to 5-Methylisoxazole-4-Carboxylate Esters as Pivotal Intermediates in Immunomodulatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole heterocycle represents a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. This technical guide provides an in-depth analysis of a key building block, the 5-methylisoxazole-4-carboxylate scaffold, with a primary focus on its methyl and ethyl esters. We will explore the synthesis, physicochemical properties, and critical applications of these intermediates. The narrative will elucidate their indispensable role in the industrial-scale synthesis of pivotal disease-modifying antirheumatic drugs (DMARDs), namely Leflunomide and its active metabolite, Teriflunomide. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols to underscore the causality behind critical process decisions.

The Strategic Importance of the 5-Methylisoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery. Their structure imparts a favorable combination of stability, dipole moment, and hydrogen bonding capability, making them effective bioisosteres for other functional groups.[1][2] The growing list of FDA and EMA-approved drugs containing the isoxazole moiety, such as parecoxib, micafungin, and leflunomide, highlights their therapeutic relevance.[1][2]

Within this class, 5-Methylisoxazole-4-carboxylic acid and its corresponding esters (e.g., Methyl 5-methylisoxazole-4-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate) are preeminent pharmaceutical intermediates.[3][4] While the methyl ester is functionally analogous, the ethyl ester is more extensively documented in process chemistry literature for its role as the direct precursor in the synthesis of Leflunomide, a key drug for treating rheumatoid and psoriatic arthritis.[5][6][7] This guide will focus primarily on the ethyl ester as a representative of this class, while acknowledging the direct applicability of the methodologies to its methyl counterpart. The carboxylic acid form is itself a crucial intermediate, typically generated via hydrolysis of the ester immediately prior to the final amidation steps.[3][5]

Physicochemical Properties, Safety, and Handling

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for process development, safety, and scalability.

Key Physicochemical Data

The properties of the core acid and its widely used ethyl ester are summarized below for easy comparison.

Property5-Methylisoxazole-4-carboxylic AcidEthyl 5-methylisoxazole-4-carboxylate
CAS Number 42831-50-5[3][8]51135-73-0[4][9]
Molecular Formula C₅H₅NO₃[3][8]C₇H₉NO₃[4][9][]
Molecular Weight 127.10 g/mol [8]155.15 g/mol [9][]
Appearance White to pale brown or cream solid[3]Colorless liquid[4][]
Melting Point 144-148 °C[3][11]Not Applicable
Boiling Point 308.3±22.0 °C (Predicted)[3]280.6 °C at 760 mmHg[]
Solubility Slightly soluble in DMSO and Methanol[3]Not specified, but used with organic solvents.
Storage Sealed in dry, room temperature conditions[3]Store in a cool, dry, well-ventilated place.[12]
Safety and Handling: A Self-Validating Protocol

Trustworthiness in chemical synthesis begins with safety. The handling of these intermediates requires adherence to strict protocols to ensure operator safety and reaction integrity.

  • Hazard Identification : 5-Methylisoxazole-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][13] The GHS signal word is "Warning".[3][13] Ethyl 5-methylisoxazole-4-carboxylate shares similar irritant properties.[9]

  • Personal Protective Equipment (PPE) : A self-validating safety protocol mandates the use of appropriate PPE. This includes:

    • Eye Protection : Safety goggles or a face shield tested under standards like EN 166 (EU) or NIOSH (US).[14][15]

    • Hand Protection : Chemical-resistant gloves must be worn and inspected before use.[14][15]

    • Skin and Body Protection : A lab coat or long-sleeved clothing is required.[13][14]

  • Handling Procedures :

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]

    • Avoid contact with skin, eyes, and clothing.[14][15]

    • Wash hands thoroughly after handling.[13][14]

    • Keep containers tightly closed when not in use.[14][15]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][15]

    • Skin : Wash off immediately with soap and plenty of water.[13][15]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13][15]

Synthesis of the Core Intermediate: Ethyl 5-methylisoxazole-4-carboxylate

The industrial production of Leflunomide relies on a robust and scalable synthesis of its core isoxazole intermediate. A widely adopted method involves the reaction of ethyl acetoacetate with an orthoformate, followed by cyclization with hydroxylamine.[16][17]

G Figure 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate EAA Ethyl Acetoacetate EnolEther Ethyl Ethoxymethylene- acetoacetic Ester EAA->EnolEther Condensation (100-110 °C) TEOF Triethyl Orthoformate + Acetic Anhydride FinalProduct Ethyl 5-methylisoxazole- 4-carboxylate EnolEther->FinalProduct Cyclization (-20 to 10 °C) Hydroxylamine Hydroxylamine Sulfate + Sodium Acetate

Figure 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
Detailed Experimental Protocol

This protocol is synthesized from established patent literature, with explanations to highlight the causality behind each step.[16][17]

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester (Enol Ether Intermediate)

  • Setup : To a reaction vessel equipped for distillation, add ethylacetoacetate, triethylorthoformate, and acetic anhydride.

    • Causality: Triethylorthoformate acts as both a reagent and a water scavenger. Acetic anhydride facilitates the reaction. The setup for distillation is crucial for removing the ethanol byproduct, which drives the reaction equilibrium forward according to Le Châtelier's principle.

  • Reaction : Heat the mixture to approximately 100-110 °C.[16]

  • Monitoring : The reaction proceeds as ethanol is distilled off. The reaction is typically complete when ethanol evolution ceases.

  • Result : The resulting mixture contains the key intermediate, ethyl ethoxymethyleneacetoacetic ester. This intermediate is often used directly in the next step without extensive purification to maximize yield and process efficiency.[16]

Step 2: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate

  • Setup : In a separate vessel, prepare a solution of hydroxylamine sulfate and a weak base like sodium acetate in a suitable solvent. Cool this mixture to between -20 °C and 10 °C.[16][17]

    • Causality: Hydroxylamine is the nitrogen and oxygen source for the isoxazole ring. The reaction is conducted at low temperatures to control its exothermicity and to minimize the formation of isomeric impurities, which can be difficult to separate later.[16][17] Sodium acetate acts as a base to free the hydroxylamine from its sulfate salt.

  • Addition : Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Step 1 to the cooled hydroxylamine mixture.

  • Reaction : Maintain the low temperature and stir until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Workup : Upon completion, the reaction mixture is typically worked up through extraction and solvent removal to yield crude Ethyl 5-methylisoxazole-4-carboxylate, which can be purified by vacuum distillation.

The Keystone Application: Synthesis of Leflunomide

The primary industrial application of the 5-methylisoxazole-4-carboxylate scaffold is in the synthesis of Leflunomide. This process is a robust, multi-step sequence that is highly optimized for yield and purity.

G Figure 2: Synthetic Pathway to Leflunomide cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Ester Ethyl 5-methylisoxazole- 4-carboxylate Acid 5-Methylisoxazole- 4-carboxylic Acid Ester->Acid Strong Acid (e.g., H₂SO₄) Heat (e.g., 85 °C) AcidChloride 5-Methylisoxazole- 4-carbonyl Chloride Acid->AcidChloride Thionyl Chloride (SOCl₂) Leflunomide Leflunomide AcidChloride->Leflunomide 4-Trifluoromethylaniline + Amine Base

Figure 2: Synthetic Pathway to Leflunomide
Detailed Synthetic Protocol

Step 1: Saponification (Hydrolysis) of the Ester

  • Setup : Charge a reactor with crude Ethyl 5-methylisoxazole-4-carboxylate and a strong acid solution, such as 60% sulfuric acid.[3]

  • Reaction : Heat the mixture to around 85 °C.[3] Ethanol generated from the hydrolysis is continuously distilled off to push the reaction to completion.

  • Monitoring : The reaction is monitored by TLC or HPLC until the starting ester is fully consumed.[3]

  • Isolation : Cool the reaction mixture to room temperature. The solid product, 5-Methylisoxazole-4-carboxylic acid, will precipitate.[3]

  • Purification : Collect the solid by filtration. For high-purity applications, the crude acid can be recrystallized from a solvent system like a toluene/acetic acid mixture to achieve purities around 99.9%.[3]

Step 2: Chlorination and Amidation to Leflunomide

  • Activation (Acid Chloride Formation) : React the purified 5-Methylisoxazole-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in an inert solvent like toluene.[16][18]

    • Causality: The carboxylic acid is not reactive enough to undergo direct amidation efficiently. Conversion to the highly electrophilic acid chloride is a classic and effective activation strategy.

  • Amidation : The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted directly (often without isolation) with 4-trifluoromethylaniline.[16][18] An acid scavenger, such as an amine base (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), is required to neutralize the HCl byproduct generated during the reaction.[16][18]

    • Causality: The acid scavenger is critical. Without it, the HCl byproduct would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.

  • Isolation and Purification : Leflunomide can be crystallized and isolated directly from the reaction mixture in high purity.[18]

The Active Metabolite: Teriflunomide and its Mechanism

Leflunomide is a prodrug. In the body, it is rapidly metabolized to its active form, Teriflunomide, through the cleavage of the isoxazole ring.[19] Teriflunomide is also approved as a standalone drug for treating multiple sclerosis.[5][19] The intermediate, 5-Methylisoxazole-4-carboxylic acid, is also essential for the direct chemical synthesis of Teriflunomide.[5][20]

G Figure 3: In-Vivo Conversion and MOA Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolic Ring Opening (In-Vivo) DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Lymphocyte Proliferation Pyrimidine->Lymphocyte Required For

Figure 3: In-Vivo Conversion and MOA

The therapeutic effect of these drugs stems from Teriflunomide's ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[19] This enzyme is a critical component of the de novo pyrimidine synthesis pathway. By blocking DHODH, Teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis.[6][19] This has a cytostatic effect on rapidly dividing cells, particularly activated lymphocytes, which are heavily reliant on this pathway. This mechanism underpins its efficacy in treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

Custom Synthesis and Future Directions

While standard grades of Methyl/Ethyl 5-methylisoxazole-4-carboxylate are commercially available, the demands of modern drug development often necessitate custom synthesis.[21] This can include:

  • Higher Purity Grades : For use in ultra-sensitive applications or as analytical standards.[21]

  • Isotopic Labeling : Incorporating stable isotopes (e.g., ¹³C, ²H) into the molecule is crucial for pharmacokinetic and metabolic studies, allowing researchers to trace the molecule's fate in biological systems.[21]

  • Derivative Production : Creating novel derivatives based on the core scaffold for new drug discovery programs.

Partnering with manufacturers capable of such custom synthesis provides a significant strategic advantage in research and development.[21]

Conclusion

This compound and its ethyl analogue are not merely shelf chemicals; they are foundational pillars in the synthesis of critical immunomodulatory therapies. Their robust and well-understood synthesis, coupled with their ideal reactivity, makes them indispensable intermediates. This guide has detailed the journey from their fundamental chemical properties and safe handling protocols to their step-by-step transformation into Leflunomide. By understanding the causality behind each synthetic step and the ultimate mechanism of action of the final drug, researchers and development professionals can better leverage this versatile isoxazole core in creating next-generation therapeutics.

References

The Versatile Heterocycle: A Technical Guide to Methyl 5-Methylisoxazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Core

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the isoxazole ring system has emerged as a privileged structure due to its unique electronic properties, metabolic stability, and ability to participate in a variety of molecular interactions.[1][2] This guide focuses on a particularly valuable derivative: Methyl 5-methylisoxazole-4-carboxylate (CAS No: 19788-37-5) . This seemingly simple molecule is a powerhouse building block, offering a trifecta of reactive sites that empower chemists to construct complex molecular architectures with high precision.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic applications of this key intermediate. We will explore the causality behind experimental choices and present protocols as self-validating systems, grounded in authoritative literature.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use.

PropertyValueReference(s)
CAS Number 19788-37-5[3]
Molecular Formula C7H9NO3[3]
Molecular Weight 155.15 g/mol [3]
Appearance Colorless to yellow liquid (Predicted)[3]
Boiling Point 87-88 °C / 8 mmHg (for a related compound)[3]
Density 1.173 g/mL at 25 °C (for a related compound)[3]
Spectroscopic Characterization
  • 1H NMR (Predicted, CDCl3, 400 MHz): δ 8.3-8.5 (s, 1H, isoxazole C3-H), 3.85 (s, 3H, -OCH3), 2.75 (s, 3H, C5-CH3). The downfield shift of the C3-H is characteristic of the electron-deficient nature of the isoxazole ring.

  • 13C NMR (Predicted, CDCl3, 100 MHz): δ 172-174 (C=O, ester), 168-170 (isoxazole C5), 158-160 (isoxazole C3), 110-112 (isoxazole C4), 52-53 (-OCH3), 12-14 (C5-CH3).

  • IR Spectroscopy (KBr, cm-1): Based on the spectrum of the corresponding carboxylic acid, key peaks are expected around 1720-1740 (C=O stretch of the ester), 1600-1620 (C=N stretch of the isoxazole ring), and 1400-1450 (C-O stretch).[3]

  • Mass Spectrometry (EI): Expected [M]+ at m/z = 155. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3, m/z = 124) and the carbonyl group (-CO, m/z = 127). A mass spectrum for the parent carboxylic acid is available for comparison.[4]

Synthesis of the Building Block: A Robust and Scalable Protocol

The most common and industrially relevant synthesis of the 5-methylisoxazole-4-carboxylate core starts from readily available and inexpensive materials: an acetoacetate ester and a trialkyl orthoformate.[1][5] The following protocol is adapted from a well-established procedure for the corresponding ethyl ester, ensuring high reliability and scalability.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization with Hydroxylamine A Methyl Acetoacetate + Triethyl Orthoformate C Heat (100-120°C) A->C B Acetic Anhydride (Catalyst/Dehydrating Agent) B->C D Methyl (E)-2-(ethoxymethylene)-3-oxobutanoate C->D Formation of Enol Ether Intermediate F Reaction at Low Temperature (-10 to 0°C) D->F E Hydroxylamine Sulfate + Sodium Acetate E->F G This compound F->G Ring Formation and Aromatization

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (E)-2-(ethoxymethylene)-3-oxobutanoate

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add methyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Reaction Execution: Heat the mixture to 100-110 °C. Ethanol, a byproduct of the condensation, will begin to distill off. Continue heating for 2-4 hours, monitoring the reaction by TLC or GC until the starting methyl acetoacetate is consumed.

  • Work-up: After cooling to room temperature, remove the excess acetic anhydride and other volatile components under reduced pressure. The crude intermediate, a reddish-brown oil, is typically of sufficient purity to be used directly in the next step without further purification.[1][2]

Causality Note: The use of acetic anhydride serves a dual purpose: it acts as a catalyst and as a dehydrating agent, driving the equilibrium towards the enol ether product by removing the ethanol byproduct.[1] Careful temperature control is crucial to prevent side reactions and decomposition.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a solution of hydroxylamine sulfate (1.1 eq) and sodium acetate (2.2 eq) in water. Cool this solution in an ice-salt bath to approximately -5 °C.

  • Reaction Execution: Slowly add the crude methyl (E)-2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cold hydroxylamine solution with vigorous stirring, ensuring the temperature does not rise above 0 °C. The use of a salt-ice-acetone bath is recommended for optimal temperature control.[1] Stir the reaction mixture at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6]

Causality Note: The reaction is performed at low temperature to control the exotherm and to minimize the formation of the isomeric 3-methylisoxazole product.[5] Sodium acetate acts as a base to liberate free hydroxylamine from its sulfate salt and to neutralize the sulfuric acid formed during the reaction.

The Chemistry of a Privileged Scaffold: Reactivity and Functionalization

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the ester, the C5-methyl group, and the isoxazole ring itself.

Core Reaction Pathways

G cluster_0 Ester Transformations cluster_1 Ring Reactivity A This compound B Hydrolysis (e.g., H2SO4, H2O) A->B F Metabolic Ring Cleavage (in vivo) A->F N-O Bond Cleavage H Reductive Ring Opening (e.g., Raney Ni, H2) A->H N-O Bond Cleavage C 5-Methylisoxazole-4-carboxylic Acid B->C D Amidation (e.g., R-NH2, Coupling Agent) C->D E N-Substituted Amides D->E G α-Cyano-β-ketoamide F->G N-O Bond Cleavage I β-Amino Enone H->I N-O Bond Cleavage

Caption: Key reactive pathways of the title building block.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 5-methylisoxazole-4-carboxylic acid . A particularly efficient method involves heating with 60% aqueous sulfuric acid, which drives the reaction to completion by continuously distilling off the methanol byproduct.[2] This carboxylic acid is a crucial intermediate for subsequent amide bond formations.

  • Amide Coupling (Amidation): The carboxylic acid derived from the title compound is the direct precursor to a wide range of amides. This is famously demonstrated in the synthesis of the disease-modifying antirheumatic drug (DMARD) Leflunomide . The carboxylic acid is first converted to the more reactive acid chloride using an agent like thionyl chloride (SOCl2), followed by reaction with 4-(trifluoromethyl)aniline to form the final amide product.[1] This transformation is central to the molecule's importance in the pharmaceutical industry.

  • Isoxazole Ring Stability and Cleavage: The isoxazole ring is generally stable to many synthetic conditions. However, a key aspect of its biological activity in certain contexts is its susceptibility to metabolic ring cleavage. In the case of Leflunomide, the isoxazole N-O bond is cleaved in vivo to form its active metabolite, Teriflunomide, which is an α-cyano-β-ketoamide. This bioactivation is a critical design element. The ring can also be opened reductively, for instance using catalytic hydrogenation with Raney Nickel, to yield β-amino enones, further expanding its synthetic potential.

Applications in Drug Discovery and Beyond: Building Blocks for Bioactive Molecules

The true value of this compound is realized in its application as a scaffold for molecules with significant biological activity.

Case Study 1: Leflunomide and Teriflunomide

The most prominent application is in the synthesis of Leflunomide and its active metabolite Teriflunomide . Leflunomide is used to treat rheumatoid arthritis, while Teriflunomide is approved for treating multiple sclerosis.[7] Both drugs function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes.

DrugTherapeutic AreaMechanism of ActionRole of Isoxazole Scaffold
Leflunomide Rheumatoid ArthritisPro-drug, DHODH InhibitorServes as a stable carrier, undergoes metabolic ring-opening
Teriflunomide Multiple SclerosisActive DHODH InhibitorThe active metabolite formed after isoxazole ring cleavage
Case Study 2: A Scaffold for Novel Unnatural Amino Acids

The versatility of the isoxazole core extends beyond DHODH inhibitors. A related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a novel unnatural β-amino acid for incorporation into peptides via solid-phase peptide synthesis (SPPS).[8] This application highlights the potential of the scaffold to create peptidomimetics with unique structural and, potentially, therapeutic properties. The bifunctional nature of these isoxazole derivatives allows them to be seamlessly integrated into established synthetic workflows for creating novel classes of bioactive peptides.[8]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its well-understood synthesis, predictable reactivity, and proven success in blockbuster drugs like Leflunomide and Teriflunomide cement its importance in the field. As researchers continue to explore the chemical space of heterocyclic compounds, the inherent advantages of the 5-methylisoxazole-4-carboxylate scaffold—its stability, defined reactivity, and bioisosteric potential—will undoubtedly lead to its incorporation into the next generation of innovative therapeutics and functional molecules. The ability to fine-tune its structure through derivatization of its three key functional handles ensures that its role as a cornerstone of organic synthesis will continue to expand.

References

A Technical Guide to Methyl 5-Methylisoxazole-4-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to serve as a bioisostere for various functional groups. Within this class, the Methyl 5-methylisoxazole-4-carboxylate scaffold represents a "privileged" core structure, enabling the development of a diverse array of bioactive molecules. This guide provides an in-depth analysis of this scaffold, covering its synthesis, derivatization strategies, key biological activities, and the critical structure-activity relationships that govern its function. Particular emphasis is placed on its role in the development of immunomodulatory and anti-inflammatory agents, exemplified by the prodrug Leflunomide and its active metabolite Teriflunomide. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-oxygen containing rings like isoxazoles are particularly significant. The isoxazole moiety is an electron-rich aromatic system whose weak N-O bond is susceptible to metabolic cleavage, a property ingeniously exploited in prodrug design. This feature, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component for designing molecules with improved physicochemical properties and specific biological targets.

The this compound core, specifically, has given rise to compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Its true prominence was solidified with the development of Leflunomide, a drug used for treating rheumatoid arthritis, where the isoxazole ring serves as a masked precursor to the active pharmacophore.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the isoxazole core is a key advantage for its use in drug discovery, allowing for the systematic generation of analogues for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The most common and robust method for constructing the 5-methylisoxazole-4-carboxylate core involves a multi-step sequence starting from readily available materials like ethyl acetoacetate.

A typical synthetic pathway proceeds as follows:

  • Formation of an Enol Ether: Ethyl acetoacetate is reacted with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This reaction forms an ethoxymethylene intermediate.

  • Cyclization with Hydroxylamine: The intermediate is then reacted with hydroxylamine in the presence of a base (e.g., sodium acetate). This step proceeds via a 1,3-dipolar cycloaddition-like mechanism to form the ethyl 5-methylisoxazole-4-carboxylate ring.

  • Hydrolysis (Optional): The resulting ethyl ester can be hydrolyzed to the corresponding 5-methylisoxazole-4-carboxylic acid using a strong acid, such as aqueous sulfuric acid. This carboxylic acid is a key intermediate for further derivatization, particularly for forming amide bonds.

Causality Behind Experimental Choices: The use of 60% aqueous sulfuric acid for hydrolysis followed by continuous distillation of ethanol is an optimized industrial process. This method drives the reaction to completion by removing a product (ethanol), reduces reaction time, and minimizes the formation of by-products that can occur with prolonged exposure to harsh acidic conditions at high temperatures.

Key Derivatization Pathways

The true utility of the this compound scaffold lies in its potential for derivatization at several key positions to modulate biological activity.

  • C4-Position (Carboxylate): The carboxylate group is the most common site for modification.

    • Amide Coupling: The corresponding carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and coupled with a wide range of primary or secondary amines to form a diverse library of amides. This is the key step in the synthesis of Leflunomide and its analogues.

    • Ester Modification: The methyl or ethyl ester can be transesterified or used to synthesize other esters, such as oxime esters, which have shown antifungal activity.

  • C5-Position (Methyl Group): While less common, the methyl group can be functionalized, for example, via radical halogenation, to introduce other substituents.

  • C3-Position: The C3 position can be substituted by starting with different β-ketoesters in the initial synthesis. This allows for significant variation in the steric and electronic properties of the resulting isoxazole.

Below is a generalized workflow for the synthesis and derivatization of the core scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start Ethyl Acetoacetate + Triethyl Orthoformate Intermediate1 Ethyl Ethoxymethyleneacetoacetate Start->Intermediate1 Ac₂O CoreEster Ethyl 5-Methylisoxazole- 4-carboxylate Intermediate1->CoreEster NH₂OH·H₂SO₄, NaOAc CoreAcid 5-Methylisoxazole- 4-carboxylic Acid CoreEster->CoreAcid H₂SO₄, H₂O AcidChloride 5-Methylisoxazole- 4-carbonyl Chloride CoreAcid->AcidChloride SOCl₂ Amide Amide Derivatives (e.g., Leflunomide) AcidChloride->Amide R-NH₂, Base

Caption: General workflow for synthesis and C4-amide derivatization.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities. The most prominent application is in the field of immunology and inflammation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action for the famed derivative Leflunomide is through its active metabolite, Teriflunomide. Leflunomide itself is a prodrug; in vivo, its isoxazole ring undergoes metabolic opening to form Teriflunomide (also known as A77 1726).

Teriflunomide is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.

  • Mechanism of Action: Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to synthesize new DNA and RNA. By inhibiting DHODH, Teriflunomide effectively depletes the pyrimidine pool in these cells, leading to a cytostatic effect. This arrests the proliferation of activated T- and B-cells, which are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

  • Selectivity: An elegant aspect of this mechanism is its relative selectivity. Slower-dividing cells can rely on an alternative "salvage pathway" to recycle pyrimidines, making them less susceptible to DHODH inhibition. This targeted action on highly proliferative immune cells is thought to contribute to the therapeutic window of the drug.

G Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide In vivo Ring Opening DHODH DHODH Enzyme (Mitochondria) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Depletion Pyrimidine Pool Depletion DeNovo->Depletion Blocked Lymphocyte Activated Lymphocytes Depletion->Lymphocyte Affects Arrest Cell Cycle Arrest (G1 Phase) Lymphocyte->Arrest Leads to ImmuneResponse Reduced Immune Response Arrest->ImmuneResponse Results in

Caption: Mechanism of action of Leflunomide via DHODH inhibition.

Other Biological Activities

Beyond DHODH inhibition, various isoxazole derivatives have been explored for other therapeutic targets:

  • Anticancer: Isoxazole-containing compounds have shown promise as anticancer agents.

  • Antimicrobial & Antifungal: Certain derivatives exhibit antibacterial and antifungal properties.

  • Ghrelin Receptor Antagonists: Isoxazole carboxamides have been developed as potent antagonists of the growth hormone secretagogue receptor.

  • Antiviral: Recent studies have explored novel isoxazole-based molecules for activity against viruses like the Zika virus.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For isoxazole-4-carboxamides, the focus has been on modifying the amide substituent and the groups on the isoxazole ring.

Position/ModificationObservationImplication/RationaleReference
C4-Amide Substituent The nature of the aryl or alkyl group attached to the amide nitrogen is a primary determinant of potency and target specificity. In Leflunomide, the 4-(trifluoromethyl)aniline group is critical for activity.This group likely fits into a specific hydrophobic pocket of the DHODH enzyme, and the trifluoromethyl group can act as a hydrogen bond acceptor and enhance metabolic stability.
Isoxazole Ring The intact isoxazole ring is essential for the prodrug (Leflunomide) but must be cleavable.The N-O bond is designed to be metabolically labile to release the active metabolite, Teriflunomide. Leflunomide itself is a much less potent inhibitor of DHODH than Teriflunomide.
C5-Methyl Group The 5-methyl group contributes to the overall electronic and steric profile of the molecule.This group helps to correctly position the molecule within the binding site of the target enzyme.
C3-Substituent Altering the C3 substituent can modulate selectivity and potency. Trisubstituted isoxazoles have been developed as selective allosteric ligands for nuclear receptors like RORγt.This position can be modified to tune selectivity against other enzymes or receptors, reducing off-target effects.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel derivatives.

Protocol: Synthesis of 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (Leflunomide Analogue)

This protocol describes the final amide coupling step.

Objective: To synthesize an amide derivative from the core carboxylic acid intermediate.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • 4-(Trifluoromethyl)aniline (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Self-Validation: Monitor the reaction by TLC (thin-layer chromatography) until the starting acid is consumed. A small aliquot quenched with methanol will show a new, higher Rf spot corresponding to the methyl ester.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude 5-methylisoxazole-4-carbonyl chloride is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be clearly visible and the starting amine should be consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes excess amine base (TEA, aniline). The NaHCO₃ wash removes any unreacted acid chloride or carboxylic acid. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the product under high vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro DHODH Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against human DHODH.

Principle: This assay measures the reduction of a dye (e.g., DCIP) that is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ₁₀) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Test compound (dissolved in DMSO)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0,

The Biological Versatility of the Methyl 5-Methylisoxazole-4-carboxylate Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and structural rigidity that makes it an ideal building block for drug design.[2][3] Among the vast landscape of isoxazole derivatives, compounds built upon the Methyl 5-methylisoxazole-4-carboxylate core have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this specific chemical scaffold, from its synthesis and derivatization to its diverse pharmacological applications, with a focus on anti-inflammatory, anticancer, and antimicrobial activities. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering researchers and drug development professionals a comprehensive resource to leverage this potent pharmacophore.

The Isoxazole Core: A Foundation for Pharmacological Activity

Isoxazoles are aromatic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic potential.[4] Their unique structure allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall potency.[2] Consequently, isoxazole derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][4]

The subject of this guide, the This compound scaffold, is a particularly valuable intermediate. It serves as a cornerstone for the synthesis of a multitude of biologically active compounds, most notably the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide.[5][6]

Compound Identifier Details
IUPAC Name 5-methyl-1,2-oxazole-4-carboxylic acid[7]
CAS Number 42831-50-5[7][8][9]
Molecular Formula C₅H₅NO₃[7][8]
Molecular Weight 127.10 g/mol [7][8]
Appearance White solid[8]
Melting Point 144-148 °C[8]

Synthesis and Derivatization Strategies

The synthesis of the 5-methylisoxazole-4-carboxylate core is a well-established process that allows for high yields and purity, which is critical for its use as a pharmaceutical intermediate.[10]

Core Synthesis Pathway

A common and efficient method for preparing the ethyl ester of 5-methylisoxazole-4-carboxylic acid involves a multi-step process starting from readily available reagents. This process is designed to selectively produce the desired 5-methyl isomer over the 3-methyl alternative, a crucial aspect for ensuring the final product's biological activity.[10]

A generalized synthetic scheme is as follows:

  • Formation of an Enol Ether: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride. This step forms ethyl ethoxymethyleneacetoacetate.[10][11]

  • Cyclization with Hydroxylamine: The resulting enol ether is then treated with hydroxylamine in the presence of a base (like sodium acetate) to facilitate the cyclization and formation of the isoxazole ring, yielding Ethyl 5-methylisoxazole-4-carboxylate.[10][12]

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed using a strong acid (e.g., sulfuric acid) to yield 5-methylisoxazole-4-carboxylic acid, which can then be used for further derivatization.[10][11]

G cluster_0 Core Synthesis of 5-Methylisoxazole-4-carboxylate A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl Ethoxymethyleneacetoacetate A->B Acetic Anhydride D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine (NH2OH) C->D E 5-Methylisoxazole-4-carboxylic Acid D->E Acid Hydrolysis G Biologically Active Amide Derivatives (e.g., Leflunomide) E->G Amide Coupling F Amine (R-NH2) F->G G cluster_pathway DHODH Inhibition Pathway Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate UMP Pyrimidine Synthesis (UMP) Orotate->UMP Proliferation Lymphocyte Proliferation UMP->Proliferation Inflammation Inflammation Proliferation->Inflammation DHODH->Orotate Inhibitor Teriflunomide (Active Metabolite) Inhibitor->DHODH Inhibition G cluster_workflow MTT Assay Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the isoxazole test compound. Incubate for 48-72h. A->B C 3. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h. B->C D 4. Solubilization Add DMSO or other solvent to dissolve formazan crystals. C->D E 5. Read Absorbance Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control and determine IC50. E->F

References

Methodological & Application

Synthesis of Methyl 5-methylisoxazole-4-carboxylate from Ethyl Acetoacetate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methylisoxazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[1][2] The isoxazole scaffold is of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, commencing from the readily available and economical starting material, ethyl acetoacetate. The synthetic strategy detailed herein is a robust and well-documented three-step process, designed to ensure high yield and purity, while also addressing the potential for isomeric impurities.

This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific principles and mechanistic insights that govern the synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from ethyl acetoacetate proceeds through a three-stage process:

  • Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride. This reaction transforms the active methylene group of ethyl acetoacetate into an ethoxymethylene group. Acetic anhydride plays a crucial role as a water scavenger, driving the reaction to completion.

  • Cyclization to Ethyl 5-methylisoxazole-4-carboxylate: The intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, undergoes a cyclization reaction with hydroxylamine. This is a classic method for isoxazole synthesis from a 1,3-dicarbonyl equivalent.[4] The reaction is regioselective, favoring the formation of the 5-methylisoxazole isomer over the 3-methylisoxazole isomer. This selectivity is crucial for the purity of the final product.[5]

  • Hydrolysis and Esterification: The resulting ethyl ester is first hydrolyzed to 5-methylisoxazole-4-carboxylic acid. This is typically achieved using a strong acid.[2][6][7] The carboxylic acid is then esterified to the desired methyl ester.

An alternative final step could be a direct transesterification of the ethyl ester to the methyl ester under acidic or basic conditions.[8][9] However, the hydrolysis followed by esterification route is well-documented for this specific substrate and offers high yields.

Below is a diagram illustrating the overall synthetic workflow:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Esterification A Ethyl Acetoacetate C Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->C Reaction B Triethyl Orthoformate + Acetic Anhydride B->C Reagents E Ethyl 5-methylisoxazole-4-carboxylate C->E Reaction D Hydroxylamine Sulfate + Sodium Acetate D->E Reagents G 5-Methylisoxazole-4-carboxylic Acid E->G Hydrolysis F Strong Acid (e.g., H2SO4) F->G Reagent I This compound G->I Esterification H Methanol + Acid Catalyst H->I Reagents

Caption: Overall synthetic workflow from Ethyl Acetoacetate.

The following diagram illustrates the reaction mechanism for the cyclization step:

G A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Intermediate Adduct A->C + H2N-OH B Hydroxylamine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 5-methylisoxazole-4-carboxylate D->E Dehydration

Caption: Mechanism of Isoxazole Ring Formation.

Experimental Protocols

Materials and Equipment
  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine sulfate

  • Sodium acetate

  • Ethanol

  • Dichloromethane

  • Sulfuric acid (60%)

  • Methanol

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Ice bath

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Heat the reaction mixture to 100-110°C with continuous stirring.[7]

  • Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude ethyl ethoxymethyleneacetoacetic ester can be used in the next step without further purification.[7]

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
  • In a separate flask, dissolve sodium acetate in a minimal amount of water and add ethanol.

  • To this solution, add the crude ethyl ethoxymethyleneacetoacetic ester from Step 1.

  • Cool the mixture to approximately -5°C using an ice-salt bath.

  • Prepare a cooled solution of hydroxylamine sulfate in a minimal amount of water.

  • Add the hydroxylamine sulfate solution dropwise to the cooled ester mixture over a period of at least one hour with vigorous stirring, ensuring the temperature is maintained below 0°C.[7]

  • After the addition is complete, continue stirring at this temperature for another 30 minutes.

  • Allow the mixture to warm to room temperature and then reflux for 30 minutes.[7]

  • After cooling, decant the supernatant to remove the salt precipitate.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate as an orange liquid.[7]

Step 3: Synthesis of this compound

Part A: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add the crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.[2]

  • Heat the mixture to 85°C while continuously distilling off the ethanol that is generated.[2]

  • The reaction is typically complete within 4 hours, which can be confirmed by TLC analysis showing the disappearance of the ester spot.[2]

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Collect the solid product by filtration and wash with cold water.

Part B: Esterification to this compound

  • Suspend the crude 5-methylisoxazole-4-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the carboxylic acid.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

StepKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1 Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride100-1102-3>95 (crude)
2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine sulfate, Sodium acetate-5 to reflux~2~85 (crude)[7]
3A Ethyl 5-methylisoxazole-4-carboxylate, 60% H₂SO₄854High
3B 5-Methylisoxazole-4-carboxylic acid, Methanol, H₂SO₄ (cat.)Reflux4-6High

Characterization and Data Analysis

The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the C=N bond of the isoxazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

It is imperative to handle all chemicals with care and in accordance with established safety protocols. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

  • Ethyl acetoacetate: Combustible liquid.[3][10] Handle with care and avoid sources of ignition.

  • Triethyl orthoformate: Flammable liquid.[11][12][13] Keep away from heat, sparks, and open flames. Work in a well-ventilated area.

  • Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[4][5][14][15][16] Handle with extreme care in a fume hood.

  • Hydroxylamine Sulfate: Corrosive and can be an explosion hazard when heated.[17][18][19] Store in a cool, well-ventilated area away from heat sources.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; presence of water in reagents.Ensure reagents are anhydrous. Increase reaction time or temperature slightly.
Formation of isomeric impurity Reaction temperature in Step 2 was too high during addition.Maintain the temperature below 0°C during the dropwise addition of hydroxylamine sulfate.
Incomplete hydrolysis in Step 3A Insufficient reaction time or temperature.Ensure the temperature is maintained at 85°C and monitor the reaction by TLC until the starting material is consumed.
Incomplete esterification in Step 3B Insufficient catalyst or reaction time.Add a bit more acid catalyst. Ensure the reaction is refluxing and extend the reaction time.

References

Application Note: A Robust, Scalable Protocol for the Synthesis of Methyl 5-Methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-methylisoxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The described two-step procedure is based on the well-established condensation of an activated β-ketoester with hydroxylamine, ensuring high regioselectivity and good overall yields. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety considerations to ensure reliable and reproducible outcomes.

Introduction

This compound is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. The isoxazole scaffold is a prominent feature in many FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding, which contributes to target affinity.[1] Notably, this specific ester is a direct precursor to the carboxylic acid used in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[2][3]

The synthetic accessibility and purity of this intermediate are critical for the successful development of downstream drug candidates. The protocol detailed herein follows a classical and reliable approach: the initial formation of an enol ether intermediate from a β-ketoester, followed by a cyclocondensation reaction with hydroxylamine.[2][4][5] This method is favored for its operational simplicity, use of readily available starting materials, and high control over the formation of the desired 5-methyl regioisomer over the 3-methyl alternative, a common challenge in isoxazole synthesis.[6][7]

Synthetic Strategy and Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Enol Ether Intermediate: Ethyl acetoacetate is reacted with an orthoester, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride). This reaction forms the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the product.

  • Cyclocondensation with Hydroxylamine: The purified enol ether intermediate is then treated with hydroxylamine. The reaction is typically performed using a salt of hydroxylamine (e.g., hydroxylamine hydrochloride or sulfate) in the presence of a base (e.g., sodium acetate or sodium carbonate) to generate the free hydroxylamine in situ.

The mechanism involves the nucleophilic attack of the amine group of hydroxylamine onto the β-carbon of the enol ether, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[4][8]

Reaction_Mechanism EAA Ethyl Acetoacetate + Triethyl Orthoformate Intermediate Ethyl 2-(ethoxymethylene) -3-oxobutanoate EAA->Intermediate Condensation (Acetic Anhydride) NH2OH Hydroxylamine (from salt + base) Oxime Oxime Intermediate Intermediate->Oxime Nucleophilic Attack Product Ethyl 5-Methylisoxazole -4-carboxylate Oxime->Product Intramolecular Cyclization + Dehydration

Caption: Reaction mechanism for isoxazole synthesis.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Notes
Ethyl Acetoacetate141-97-9130.14Reagent grade, ≥99%
Triethyl Orthoformate122-51-0148.20Reagent grade, ≥98%
Acetic Anhydride108-24-7102.09Reagent grade, ≥98%
Hydroxylamine Hydrochloride5470-11-169.49Reagent grade, ≥98%
Sodium Acetate (Anhydrous)127-09-382.03Reagent grade, ≥99%
Ethanol64-17-546.07Anhydrous and 95%
Dichloromethane (DCM)75-09-284.93ACS grade
Magnesium Sulfate (Anhydrous)7487-88-9120.37For drying
Toluene108-88-392.14ACS grade
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution

Note: The final product is the methyl ester. The protocol described in patents often yields the ethyl ester, which can then be transesterified or hydrolyzed and re-esterified. For direct synthesis of the methyl ester, methyl acetoacetate and trimethyl orthoformate can be substituted.

Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and distillation head

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Ice-salt bath

Detailed Experimental Protocol

This protocol is adapted from established industrial processes for preparing the ethyl ester, a direct and highly analogous precursor.[2][6][7]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Reaction Mixture: To the flask, add ethyl acetoacetate (130.1 g, 1.0 mol), triethyl orthoformate (163.0 g, 1.1 mol), and acetic anhydride (112.3 g, 1.1 mol).

  • Heating: Heat the mixture under gentle reflux (oil bath temperature of 100-110 °C) for 4-6 hours.[2] The progress can be monitored by TLC or GC-MS if desired.

  • Distillation: After the reaction is complete, reconfigure the apparatus for vacuum distillation. Remove the volatile by-products (ethyl acetate, ethanol) under reduced pressure.

  • Purification: The crude residue, ethyl 2-(ethoxymethylene)-3-oxobutanoate, can be purified by vacuum distillation (b.p. ~110-115 °C at 2 mmHg). However, for many applications, the crude product can be carried forward directly to the next step after ensuring removal of volatiles.[6] The expected product is a reddish-brown syrupy liquid.[6]

Expert Insight: The use of acetic anhydride is crucial as it scavenges the ethanol produced, preventing a reverse reaction and ensuring a high conversion rate. Careful control of the distillation is necessary to separate the product from unreacted starting materials.

Step 2: Cyclocondensation to form Ethyl 5-Methylisoxazole-4-carboxylate
  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer and thermometer, prepare a solution of sodium acetate (89.7 g, 1.09 mol) in a minimum amount of water, then add 300 mL of ethanol.[6]

  • Cooling: Cool the flask to approximately -5 °C using an ice-salt-acetone bath.[2][6]

  • Addition of Intermediate: Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (186.2 g, ~1.0 mol) from Step 1 to the cooled basic solution while maintaining the internal temperature below 0 °C.

  • Addition of Hydroxylamine: In a separate beaker, dissolve hydroxylamine hydrochloride (76.5 g, 1.1 mol) in a minimum amount of water and cool the solution. Add this hydroxylamine solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Remove the ethanol using a rotary evaporator.

    • Add 500 mL of water to the residue, followed by 500 mL of dichloromethane (DCM) or toluene.

    • Stir vigorously, then transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 200 mL of 1M HCl, 200 mL of saturated NaHCO₃ solution, and finally 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate.

Expert Insight: Maintaining a low temperature (-5 °C to 0 °C) during the initial addition steps is critical for controlling the exothermic reaction and minimizing the formation of the undesired 3-methyl regioisomer.[6] A slow, controlled addition of the hydroxylamine solution is paramount for selectivity.

Step 3: (Optional) Transesterification to Methyl Ester

If the methyl ester is required, the ethyl ester from Step 2 can be converted via standard transesterification protocols, typically by refluxing in methanol with a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOMe).

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.85 (s, 3H, -OCH₃)

    • δ ~2.75 (s, 3H, -CH₃ on isoxazole ring)

    • δ ~8.25 (s, 1H, isoxazole ring proton)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~163.0 (C=O, ester)

    • δ ~170.0 (C5 of isoxazole)

    • δ ~158.0 (C3 of isoxazole)

    • δ ~110.0 (C4 of isoxazole)

    • δ ~52.0 (-OCH₃)

    • δ ~12.5 (-CH₃)

  • GC-MS: To confirm molecular weight (141.13 g/mol for the methyl ester) and assess purity. The isomeric impurity (methyl 3-methylisoxazole-4-carboxylate) should be below 1.0%.[7]

Process Workflow and Safety

Experimental_Workflow Start Step 1: Mix Ethyl Acetoacetate, Triethyl Orthoformate, Acetic Anhydride Reflux Heat under Reflux (100-110 °C, 4-6h) Start->Reflux Distill1 Vacuum Distillation of Volatiles Reflux->Distill1 Intermediate Crude Intermediate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate Distill1->Intermediate Add1 Add Intermediate to Cold Solution Intermediate->Add1 Setup2 Step 2: Prepare Cooled Solution of NaOAc in EtOH/H₂O (-5 °C) Setup2->Add1 Add2 Add Hydroxylamine Solution (Keep < 5 °C) Add1->Add2 React Stir Overnight at RT Add2->React Workup Aqueous Work-up (Extraction, Washes, Drying) React->Workup Evap Concentrate via Rotary Evaporation Workup->Evap Product Final Product: This compound Evap->Product

References

Application Notes & Protocols: Synthesis of Leflunomide from Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD). The synthesis originates from the commercially available starting material, Methyl 5-methylisoxazole-4-carboxylate. This document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the process. The protocols herein cover a three-stage synthesis: (I) the efficient hydrolysis of the methyl ester to its corresponding carboxylic acid, (II) the conversion to a highly reactive acyl chloride intermediate, and its subsequent amidation, and (III) robust methods for the purification and analytical validation of the final, high-purity Leflunomide.

Introduction: Leflunomide and its Mechanism of Action

Leflunomide is an isoxazole derivative approved for the treatment of active moderate-to-severe rheumatoid arthritis and psoriatic arthritis.[1][2] It operates as a prodrug, undergoing rapid conversion in the body to its active metabolite, teriflunomide (A77 1726).[1][3][4] The therapeutic efficacy of Leflunomide is primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2][3][5] Activated lymphocytes, key mediators in autoimmune responses, expand their pyrimidine pool significantly during proliferation and are thus highly dependent on this pathway.[5] By inhibiting DHODH, teriflunomide depletes the pyrimidine supply necessary for DNA and RNA synthesis, inducing cell cycle arrest at the G1 phase and curbing the proliferation of these pathogenic immune cells.[3][5]

Overview of the Synthetic Strategy

The synthesis of Leflunomide from this compound is an efficient three-step process. The strategy is designed for high yield and purity, employing common laboratory reagents and techniques.

  • Step 1: Hydrolysis. The starting methyl ester is hydrolyzed under acidic conditions to yield the crucial intermediate, 5-methylisoxazole-4-carboxylic acid (MIA).

  • Step 2: Acyl Chloride Formation. The carboxylic acid (MIA) is converted into the more reactive 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) using thionyl chloride.

  • Step 3: Amide Coupling. The acyl chloride (MIA-Cl) is reacted with 4-(trifluoromethyl)aniline in an acylation reaction to form the final product, Leflunomide.

Leflunomide Synthesis Pathway start This compound mia 5-Methylisoxazole-4-carboxylic Acid (MIA) start->mia H₂SO₄ / H₂O (Hydrolysis) mia_cl 5-Methylisoxazole-4-carbonyl Chloride (MIA-Cl) mia->mia_cl SOCl₂ (Chlorination) leflunomide Leflunomide mia_cl->leflunomide 4-(Trifluoromethyl)aniline Base (Amide Coupling)

Caption: Overall three-step synthesis pathway for Leflunomide.

Part I: Synthesis of 5-Methylisoxazole-4-carboxylic Acid (MIA) via Ester Hydrolysis

Principle and Rationale

The initial and critical step is the saponification (hydrolysis) of the methyl ester group to a carboxylic acid. While base-catalyzed hydrolysis is possible, an acid-catalyzed approach is often preferred to avoid potential ring-opening of the isoxazole under strong basic conditions. The use of aqueous sulfuric acid is a robust and high-yielding method that effectively drives the equilibrium towards the carboxylic acid product by reacting with the alcohol byproduct.[6][7] Continuous removal of the generated methanol during the reaction can further increase the conversion rate.

Materials and Reagents: Hydrolysis
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Notes
This compound51135-74-1155.141.0Starting Material
Sulfuric Acid (60% aq. solution)7664-93-998.08~2.5Catalyst and reaction medium
Deionized Water7732-18-518.02-For workup and washing
Toluene108-88-392.14-Optional, for crystallization
Acetic Acid (Glacial)64-19-760.05-Optional, for crystallization solvent system
Detailed Protocol: Hydrolysis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add this compound (1.0 eq) and a 60% aqueous solution of sulfuric acid.

  • Heating and Distillation: Heat the reaction mixture to approximately 85-90°C with vigorous stirring. Methanol generated during the hydrolysis will begin to distill off. Continue heating for 3-4 hours.[7]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Workup and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The solid product, 5-methylisoxazole-4-carboxylic acid (MIA), will precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual sulfuric acid.

  • Drying: Dry the white to off-white solid product under vacuum at 50-60°C until a constant weight is achieved. The product is typically of sufficient purity for the next step, but can be recrystallized from a toluene/acetic acid mixture for higher purity if needed.[7]

Part II: One-Pot Synthesis of Leflunomide from MIA

Principle and Rationale

This stage combines two chemical transformations into a highly efficient one-pot synthesis, proceeding from 5-methylisoxazole-4-carboxylic acid (MIA) to Leflunomide without the need to isolate the reactive acyl chloride intermediate.[8]

  • Step 2a (Acyl Chloride Formation): The carboxylic acid is activated by converting it to 5-methylisoxazole-4-carbonyl chloride (MIA-Cl). Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous and easily removed.[1][6] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate. Crucially, the MIA-Cl intermediate is thermally sensitive and should not be distilled , as this can pose an explosion hazard.[9] The reaction solution is typically used directly in the next step.

  • Step 2b (Amide Coupling): The crude MIA-Cl is then reacted with 4-(trifluoromethyl)aniline. This is a nucleophilic acyl substitution reaction. The reaction generates one equivalent of HCl, which must be neutralized to prevent protonation of the aniline nucleophile and to drive the reaction to completion. An inorganic base like sodium bicarbonate in a biphasic toluene/water system is a highly effective, economical, and safe choice for an acid scavenger.[8][10] Maintaining a controlled temperature (e.g., 0-15°C) during the addition of the aniline is critical to minimize the formation of impurities.[11]

Leflunomide Workflow cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Amide Coupling mia_input Input: 5-Methylisoxazole-4-carboxylic Acid (MIA) Toluene, DMF (cat.) add_socl2 Add Thionyl Chloride (SOCl₂) 25-30°C mia_input->add_socl2 reflux Heat to 70-75°C Monitor by TLC/GC add_socl2->reflux mia_cl_output Output: Solution of MIA-Cl in Toluene reflux->mia_cl_output add_mia_cl Slowly Add MIA-Cl Solution Maintain T < 15°C mia_cl_output->add_mia_cl aniline_prep Prepare Solution: 4-(Trifluoromethyl)aniline NaHCO₃, Toluene, Water cool_aniline Cool to 0-5°C aniline_prep->cool_aniline cool_aniline->add_mia_cl react Stir at Room Temp Monitor by HPLC add_mia_cl->react phase_sep Phase Separation react->phase_sep precipitate Precipitation/Filtration react->precipitate phase_sep->precipitate crude_leflunomide crude_leflunomide precipitate->crude_leflunomide Crude Leflunomide

Caption: Experimental workflow for the one-pot synthesis of Leflunomide.

Materials and Reagents: Synthesis
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Notes
5-Methylisoxazole-4-carboxylic Acid42831-50-5127.101.0Starting Material from Part I
Thionyl Chloride (SOCl₂)7719-09-7118.971.1 - 1.2Chlorinating agent; handle in a fume hood
Toluene108-88-392.14-Reaction solvent
N,N-Dimethylformamide (DMF)68-12-273.09~0.01Catalyst; use minimal amount
4-(Trifluoromethyl)aniline455-14-1161.121.0 - 1.05Nucleophile
Sodium Bicarbonate (NaHCO₃)144-55-884.011.1 - 1.2Acid scavenger
Deionized Water7732-18-518.02-For biphasic system and washing
Detailed Protocol: Synthesis
  • Acyl Chloride Formation:

    • Charge a dry reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet with 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approx. 10-12 mL per gram of MIA).[1]

    • Add a catalytic amount of DMF (~0.01 eq).[1]

    • Slowly add thionyl chloride (1.1 eq) to the suspension at 25-30°C.

    • Heat the reaction mixture to 70-75°C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

    • Cool the resulting pale-yellow solution of 5-methylisoxazole-4-carbonyl chloride to room temperature. Do not attempt to isolate or distill.

  • Amide Coupling:

    • In a separate reaction vessel, prepare a suspension of 4-(trifluoromethyl)aniline (1.05 eq) and sodium bicarbonate (1.1 eq) in a mixture of toluene and water.

    • Cool this suspension to 0-5°C in an ice-water bath.

    • Slowly add the previously prepared acyl chloride solution dropwise to the cold aniline suspension over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.[11]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction for completion by HPLC.

Part III: Purification and Quality Control

Principle and Rationale

High purity of the final active pharmaceutical ingredient is paramount for reliable and reproducible research. The primary method for purifying crude Leflunomide is crystallization. Due to its limited solubility in non-polar solvents at room temperature, Leflunomide can be effectively purified by either direct precipitation from the reaction solvent or by full recrystallization.[1]

Detailed Protocol: Purification

Method A: Isolation by Precipitation [1][8]

  • Upon completion of the amide coupling reaction, allow the biphasic mixture to settle and separate the organic (upper) layer.

  • Wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Cool the organic layer to 0-5°C to induce precipitation of Leflunomide.

  • Isolate the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold toluene or water.

  • Dry the purified Leflunomide under vacuum at 60-80°C until a constant weight is achieved.[1]

Method B: Recrystallization for High Purity [1]

  • Suspend the crude, dried Leflunomide obtained from Method A in a suitable solvent such as toluene.

  • Heat the suspension to reflux until all the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration.

  • Wash the crystals with a minimal amount of cold solvent.

  • Dry the final product under vacuum at 60-80°C.

Quality Control and Analytical Assessment

The purity of the synthesized Leflunomide must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis.[6][12] Under acidic or basic stress, Leflunomide can degrade back to its precursors, MIA and 4-(trifluoromethyl)aniline, which should be monitored as potential impurities.[13][14]

Typical HPLC Parameters for Purity Analysis

ParameterConditionReference(s)
Column C18 reverse-phase, e.g., Thermo Hypersil ODS (250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase Acetonitrile:Methanol:0.1M Sodium Perchlorate (40:30:30 v/v), pH 4.6[12]
Flow Rate 1.0 mL/min[12][13]
Detection UV at 246 nm or 260 nm[12][13]
Injection Volume 20 µL[13]
Column Temp Ambient (~25°C)[13]

Other analytical techniques such as melting point determination (Leflunomide: 164-168°C) and spectroscopy (¹H-NMR, ¹³C-NMR, MS) can be used for structural confirmation.

Safety and Handling Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Organic solvents like toluene are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes & Protocols: Methyl 5-Methylisoxazole-4-carboxylate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Methyl 5-methylisoxazole-4-carboxylate is a deceptively simple yet powerful building block in the arsenal of synthetic organic chemistry. While its structure is unassuming, the inherent reactivity of the isoxazole core provides a gateway to a diverse array of more complex heterocyclic systems. The isoxazole ring can be considered a stable, masked equivalent of a β-amino enone or a 1,3-dicarbonyl compound, whose latent functionality can be unveiled under specific reaction conditions.[1] This unique characteristic makes it an invaluable synthon for constructing molecules of significant biological and pharmaceutical interest.

Its most prominent application lies in its role as a key precursor to 5-methylisoxazole-4-carboxylic acid, an essential intermediate in the industrial synthesis of immunomodulatory drugs such as Leflunomide and Teriflunomide.[2][3][4][5] However, its utility extends far beyond this single transformation. The strategic cleavage of the isoxazole's weak N-O bond opens a Pandora's box of synthetic possibilities, enabling facile ring transformations into other important heterocyclic scaffolds like pyrazoles, pyrroles, and pyridines.[1][6]

This guide provides an in-depth exploration of the key synthetic transformations originating from this compound, offering both the mechanistic rationale and field-tested protocols to empower researchers in their drug discovery and development endeavors.

Core Principle: Isoxazole Ring-Opening and Annulation

The central theme governing the synthetic utility of isoxazoles is the strategic cleavage of the N-O bond. This bond is the most labile in the ring and its fragmentation, often triggered by reductive, acidic, basic, or transition-metal-catalyzed conditions, generates highly reactive, linear intermediates.[1][6][7] These intermediates, typically β-amino enones or related species, do not need to be isolated. Instead, they can be trapped in situ by a variety of nucleophiles or reaction partners, leading to the formation of new, stable heterocyclic rings in a process known as ring-opening annulation. The choice of catalyst and trapping agent ultimately dictates the structure of the final product, providing a modular approach to heterocyclic synthesis.

G cluster_products Novel Heterocycles Start Methyl 5-Methylisoxazole- 4-carboxylate RingOpening N-O Bond Cleavage (Reductive, Catalytic, etc.) Start->RingOpening [Catalyst/Reagent] Intermediate Reactive Intermediate (e.g., β-Amino Enone) RingOpening->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole + Hydrazine Pyrrole Pyrrole Intermediate->Pyrrole + Enaminoketone Pyridine Pyridine Intermediate->Pyridine + Unsaturated Aldehyde Other Other Scaffolds Intermediate->Other + Other Trapping Agents G cluster_workflow Pyrazole Synthesis Workflow Start Isoxazole Derivative Step1 N-O Cleavage [Mo(CO)6, H2O, Acid] Start->Step1 Intermediate In situ 1,3-Diketone Step1->Intermediate Step2 Cyclocondensation [Hydrazine] Intermediate->Step2 Product Substituted Pyrazole Step2->Product G cluster_C1 Start Isoxazole Catalyst Fe(III) Catalyst Microwave (µW) Nitrene Nitrene Intermediate Start->Nitrene Fe(III), µW Catalyst->Nitrene Cycloaddition [3+2] Cycloaddition Nitrene->Cycloaddition Partner Enaminoketone (Reaction Partner) Partner->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Product Polysubstituted Pyrrole Aromatization->Product G Ester Methyl 5-Methylisoxazole- 4-carboxylate Acid 5-Methylisoxazole- 4-carboxylic Acid Ester->Acid Hydrolysis (H₂SO₄ or NaOH) Chloride 5-Methylisoxazole- 4-carbonyl Chloride Acid->Chloride Activation (SOCl₂) Amide Target Amide (e.g., Leflunomide) Chloride->Amide Amidation (R-NH₂, Base)

References

Application Notes and Protocols for the Synthesis of N-Alkyl-5-methylisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Amide Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1] When functionalized with an amide linkage, the resulting isoxazole amides become key pharmacophores in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The strategic importance of this scaffold is underscored by its presence in numerous developmental drug candidates and approved therapeutics. For instance, the drug Leflunomide, an immunosuppressant used in the treatment of rheumatoid arthritis, features a 5-methylisoxazole-4-carboxamide core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-alkyl-5-methylisoxazole-4-carboxamides through the direct reaction of methyl 5-methylisoxazole-4-carboxylate with primary amines. We will delve into the reaction mechanism, provide detailed experimental protocols for both thermal and base-catalyzed amidation, discuss the scope and limitations of the reaction, and offer troubleshooting advice to ensure successful synthesis.

Reaction Overview and Mechanism

The reaction of this compound with a primary amine is a nucleophilic acyl substitution, specifically an aminolysis of an ester. The general mechanism proceeds through a tetrahedral intermediate.

Mechanism: Nucleophilic Acyl Substitution

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, often facilitated by another molecule of the amine acting as a base.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (CH₃O⁻) leaving group.

  • Final Proton Transfer: The liberated methoxide is a relatively strong base and will deprotonate the newly formed amide's nitrogen, generating methanol and the final N-alkyl-5-methylisoxazole-4-carboxamide product.

The direct aminolysis of unactivated esters can be slow. Therefore, the reaction often requires elevated temperatures (thermal amidation) or the use of a base catalyst to enhance the reaction rate.

Experimental Protocols

This section provides detailed protocols for the synthesis of N-alkyl-5-methylisoxazole-4-carboxamides from this compound.

Synthesis of Starting Material: this compound

While commercially available, this compound can be synthesized from its corresponding carboxylic acid. 5-Methylisoxazole-4-carboxylic acid can be prepared from ethyl ethoxymethyleneacetoacetic ester and hydroxylamine sulfate, followed by hydrolysis.[2] The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst like sulfuric acid.

Protocol 1: Thermal Amidation of this compound

This protocol is suitable for relatively unhindered and reactive primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine)

  • High-boiling point solvent (e.g., xylenes, DMSO, or neat conditions if the amine is a liquid at the reaction temperature)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the primary amine (1.5 - 3.0 eq.). The use of an excess of the amine can help to drive the reaction to completion.

  • If a solvent is used, add it to the flask (e.g., xylenes, to a concentration of 0.5-1.0 M). For liquid amines, the reaction can often be run neat.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the amine and the boiling point of the solvent or amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Work-up:

    • If the reaction was run neat, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with 1 M HCl to remove excess amine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Base-Catalyzed Amidation of this compound

This protocol is advantageous for less reactive amines or when lower reaction temperatures are desired.

Materials:

  • This compound

  • Primary amine

  • Aprotic solvent (e.g., THF, DMF)

  • Base (e.g., sodium methoxide, potassium tert-butoxide, DBU)

  • Round-bottom flask with a magnetic stir bar and a nitrogen inlet

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the primary amine (1.2 eq.).

  • Dissolve the reactants in an anhydrous aprotic solvent (e.g., THF).

  • Add the base (catalytic to stoichiometric amounts, e.g., 0.1 - 1.1 eq. of sodium methoxide) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Scope of the Reaction

The direct amidation of this compound is applicable to a range of primary amines. The following table provides illustrative examples of expected outcomes based on the reactivity of the amine.

EntryPrimary AmineMethodTypical Reaction TimeTypical YieldNotes
1BenzylamineThermal (neat, 120 °C)18 h85-95%A reactive benzylic amine, generally gives high yields.
2n-ButylamineThermal (neat, 100 °C)24 h70-85%A standard aliphatic amine, may require longer reaction times.
3AnilineThermal (xylenes, 140 °C)24-48 h40-60%Less nucleophilic aromatic amines require higher temperatures and may give lower yields.
4CyclohexylamineBase-catalyzed (NaOCH₃, THF, 60 °C)12 h80-90%A sterically accessible secondary alkyl amine, benefits from catalysis.
52-AminoethanolThermal (neat, 120 °C)12 h75-85%The hydroxyl group can potentially compete as a nucleophile, but amidation is generally favored.

Note: The yields are illustrative and can vary based on the specific reaction conditions and the purity of the starting materials.

Visualization of the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-alkyl-5-methylisoxazole-4-carboxamides.

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start This compound + Primary Amine solvent Add Solvent (optional) Add Base (if applicable) start->solvent react Heat and Stir (Thermal or Catalyzed) solvent->react quench Quench Reaction react->quench Monitor by TLC/LC-MS extract Solvent Extraction quench->extract wash Wash with Acid/Base/Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify Crude Product product Pure N-Alkyl-5-methylisoxazole-4-carboxamide purify->product

Caption: General workflow for the synthesis of N-alkyl-5-methylisoxazole-4-carboxamides.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or no conversion 1. Insufficient temperature or reaction time. 2. Low nucleophilicity of the amine. 3. Impure starting materials.1. Increase the temperature and/or extend the reaction time. 2. Switch to the base-catalyzed protocol. 3. Ensure the purity of the ester and amine.
Formation of side products 1. Ring-opening of the isoxazole under harsh basic conditions. 2. Polymerization of the starting materials or product.1. Use a milder base (e.g., DBU) or a non-nucleophilic base. Avoid excessively high temperatures in the presence of strong bases. A potential side reaction involves the abstraction of the proton at the 3-position of the isoxazole ring.[2] 2. Use more dilute reaction conditions.
Difficult purification 1. Similar polarity of the product and unreacted starting materials. 2. Presence of a large excess of the amine.1. Optimize the eluent system for column chromatography. Consider derivatization of the unreacted amine to facilitate separation. 2. Ensure the acidic wash during work-up is thorough to remove the excess amine.

Expertise & Experience:

  • Amine Equivalence: While a slight excess of the amine is often beneficial, a large excess can complicate purification. For expensive or complex amines, using a 1.1 to 1.2 molar equivalence in the presence of a base catalyst is a more atom-economical approach.

  • Solvent Choice: For thermal reactions, a solvent with a boiling point that allows for a steady reflux at the desired temperature is crucial. For base-catalyzed reactions, anhydrous solvents are essential to prevent the deactivation of the base and hydrolysis of the ester.

  • Monitoring the Reaction: TLC is a quick and effective way to monitor the disappearance of the starting ester. A co-spot of the starting material and the reaction mixture is recommended for accurate assessment.

Safety and Handling

  • Primary Amines: Many primary amines are corrosive and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine used.

  • Bases: Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of N-alkyl-5-methylisoxazole-4-carboxamides via the direct amidation of this compound is a robust and versatile method for accessing this important class of compounds. By selecting the appropriate reaction conditions—thermal or base-catalyzed—researchers can efficiently synthesize a wide range of derivatives for applications in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the successful implementation of this valuable synthetic transformation.

References

Application Note: Methyl 5-methylisoxazole-4-carboxylate as a Versatile Precursor for the Synthesis of Unnatural β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Unnatural Amino Acids in Drug Discovery

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable tools in modern drug discovery.[1] Their structural diversity allows for the fine-tuning of peptide and small-molecule drug candidates, leading to enhanced metabolic stability, improved target selectivity, and novel pharmacological properties.[2][3][4] Among the various classes of UAAs, β-amino acids are of particular interest due to their ability to induce stable secondary structures in peptides and their presence in numerous biologically active natural products. The isoxazole scaffold has emerged as a stable and versatile precursor for the synthesis of β-amino acids, offering a robust platform for generating structural diversity. This application note provides a detailed guide on the utilization of Methyl 5-methylisoxazole-4-carboxylate as a key starting material for the synthesis of valuable β-amino acid derivatives.

Core Synthetic Strategy: Reductive Ring Cleavage of the Isoxazole Core

The conversion of this compound to a β-amino acid backbone relies on the reductive cleavage of the endocyclic N-O bond of the isoxazole ring. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. The weak N-O bond is susceptible to hydrogenolysis, which, upon reduction of the imine intermediate, yields the desired 1,3-amino alcohol derivative, which is a protected form of a β-amino acid.

A widely used and effective catalyst for this purpose is Raney® Nickel, a fine-grained, porous nickel catalyst saturated with hydrogen.[5] The high surface area and the presence of adsorbed hydrogen make it a potent reducing agent for a variety of functional groups, including the N-O bond in isoxazoles.

The overall transformation can be visualized as follows:

G cluster_start Starting Material cluster_process Reductive Ring Opening cluster_intermediate Intermediate cluster_product Product Precursor This compound Reaction Catalytic Hydrogenation (H₂, Raney® Ni) Precursor->Reaction Subjected to Intermediate Enamine/Imine Intermediate Reaction->Intermediate Forms Product Methyl 3-amino-2-methyl-3-oxopropanoate (β-Amino Ester) Intermediate->Product Further reduction

Caption: Synthetic pathway from this compound to a β-amino ester.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a Boc-protected β-amino ester from this compound. The in-situ protection of the newly formed amino group with Di-tert-butyl dicarbonate (Boc)₂O is a highly recommended strategy to prevent side reactions and facilitate purification.

Protocol 1: Synthesis of Methyl 3-(tert-butoxycarbonylamino)-2-methyl-3-oxopropanoate

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 2.0 g) with anhydrous methanol three times to remove the water. Use a magnetic stirrer for gentle agitation and allow the catalyst to settle before decanting the supernatant. After the final wash, add 20 mL of anhydrous methanol to the catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care under a liquid.[6]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add a solution of this compound (e.g., 2.82 g, 20 mmol) in 80 mL of anhydrous methanol.

  • Addition of Boc Anhydride: To the solution in the reaction vessel, add Di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 5.24 g, 24 mmol, 1.2 equivalents).

  • Catalyst Transfer: Carefully transfer the prepared Raney® Nickel slurry in methanol to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen) to prevent exposure to air.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the uptake of hydrogen.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL) to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should be kept wet with methanol and disposed of carefully, as residual Raney® Nickel can be pyrophoric.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.

  • Purification:

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product further by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Summary
ParameterValue
Starting Material This compound
Key Reagents Raney® Nickel, H₂, (Boc)₂O
Solvent Methanol
H₂ Pressure 50 psi
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%

Characterization and Analysis

The structure and purity of the synthesized Boc-protected β-amino ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the Boc protecting group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester and carbamate, N-H of the carbamate).

Troubleshooting and Mechanistic Insights

Common Issues and Solutions:

  • Incomplete reaction: If the reaction does not go to completion, this could be due to insufficient catalyst activity or inadequate hydrogen pressure. Ensure the Raney® Nickel is freshly washed and active. Increasing the hydrogen pressure or reaction time may also be beneficial.

  • Formation of byproducts: Over-reduction can sometimes occur. Careful monitoring of the reaction is crucial. The in-situ Boc protection is designed to minimize the formation of side products from the reactive amine intermediate.

Causality Behind Experimental Choices:

  • Choice of Raney® Nickel: This catalyst is highly effective for the hydrogenolysis of N-O bonds under relatively mild conditions.

  • In-situ Boc Protection: The intermediate amine formed after ring opening is nucleophilic and can potentially react with the starting material or other intermediates. Trapping it immediately with (Boc)₂O prevents these side reactions and simplifies purification.

  • Methanol as Solvent: Methanol is a good solvent for both the starting material and the reagents and is commonly used in catalytic hydrogenations.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of unnatural β-amino acids. The reductive ring-opening strategy using catalytic hydrogenation with Raney® Nickel provides a reliable and efficient method to access these important building blocks for drug discovery and development. The protocol outlined in this application note offers a robust starting point for researchers in the field.

References

Application Note: A Scalable, GMP-Compliant Synthesis of 5-Methylisoxazole-4-Carboxylic Acid via its Ester Intermediate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a detailed technical guide for the large-scale synthesis of 5-Methylisoxazole-4-carboxylic acid (MIA), a critical starting material in the pharmaceutical industry. While the direct subject of this note is its precursor, Methyl 5-methylisoxazole-4-carboxylate (or its more common ethyl analogue), the ultimate goal for pharmaceutical use is the carboxylic acid derivative. MIA is an essential building block for the manufacture of disease-modifying antirheumatic drugs (DMARDs) such as Leflunomide and its active metabolite, Teriflunomide.[1][2] This guide outlines a robust, multi-step synthetic route starting from readily available commercial reagents, focusing on process control, scalability, and the generation of a high-purity final product compliant with Good Manufacturing Practices (GMP). We provide detailed protocols, explain the rationale behind key process steps, and present data in a clear, actionable format for researchers and process chemists.

Synthesis Strategy & Rationale

The industrial production of 5-Methylisoxazole-4-carboxylic acid is most efficiently achieved through a three-step process that prioritizes yield, purity, and economic viability. The strategy is designed to minimize the formation of isomeric impurities, which are often difficult to remove in later stages.[3][4]

The core transformation involves:

  • Enol Ether Formation: Activation of a β-ketoester, typically ethyl acetoacetate, to create a more reactive intermediate.

  • Isoxazole Ring Formation: A cyclocondensation reaction with hydroxylamine to construct the core heterocyclic ring.

  • Ester Hydrolysis: Conversion of the stable ester intermediate into the desired carboxylic acid.

This pathway is favored for large-scale production because the starting materials are cost-effective, and the process avoids complex purification steps like column chromatography or high-vacuum distillation of intermediates.[3]

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Ester Hydrolysis & Purification A Ethyl Acetoacetate + Triethylorthoformate + Acetic Anhydride B Ethyl Ethoxymethyleneacetoacetate (EEMAE) A->B Reflux (100-120°C) D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclocondensation (-5 to 10°C) C Hydroxylamine Sulfate + Sodium Acetate (aq) C->D F Crude 5-Methylisoxazole- 4-carboxylic acid (MIA) D->F Heat (80-90°C) E Strong Acid (e.g., 60% H₂SO₄) E->F G High-Purity MIA (>99%) F->G Crystallization (e.g., Toluene/Acetic Acid)

Caption: Overall workflow for the synthesis of high-purity 5-Methylisoxazole-4-carboxylic acid (MIA).

Detailed Synthesis Protocols

Caution: These protocols involve the use of corrosive and noxious chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol details the formation of the isoxazole ester intermediate, a critical step that defines the regiochemistry of the final product. Controlling the temperature during the cyclization is crucial to minimize the formation of the undesired ethyl-3-methylisoxazole-4-carboxylate isomer.[3]

ReagentMolar Eq.CAS No.Notes
Ethyl Acetoacetate1.0141-97-9Starting β-ketoester
Triethylorthoformate1.2122-51-0Forms the enol ether
Acetic Anhydride1.5108-24-7Reactant and water scavenger
Hydroxylamine Sulfate0.610039-54-0Source of hydroxylamine (2 eq.)
Sodium Acetate2.2127-09-3Base for cyclization
Ethanol-64-17-5Solvent
Water-7732-18-5Solvent

Step-by-Step Methodology:

  • Formation of Ethyl Ethoxymethyleneacetoacetate (EEMAE):

    • To a reactor equipped with a mechanical stirrer and distillation head, charge ethyl acetoacetate (1.0 eq), triethylorthoformate (1.2 eq), and acetic anhydride (1.5 eq).[4]

    • Heat the mixture to a gentle reflux at 100-120°C. Low-boiling byproducts (ethyl acetate, ethanol) will begin to distill off.

    • Maintain the reaction for 3-5 hours, monitoring the removal of distillates. The reaction is complete when the distillation ceases.

    • Cool the reaction mixture to ambient temperature. The resulting crude EEMAE can be used directly in the next step without purification.[4]

  • Cyclocondensation to Form the Isoxazole Ester:

    • In a separate, jacketed reactor, prepare a solution of sodium acetate (2.2 eq) in water.

    • Add ethanol to the reactor, followed by the crude EEMAE from the previous step.

    • Cool the mixture to approximately -5°C using a chiller.[3][4]

    • Prepare a solution of hydroxylamine sulfate (0.6 eq) in water and add it slowly to the cooled EEMAE mixture, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, allow the reaction to stir at 0-10°C for 2-4 hours.

    • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the EEMAE starting material is consumed.

    • Upon completion, the product often precipitates from the reaction mixture. The crude ester can be isolated by filtration and washing with cold water.

Protocol 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid (MIA)

The hydrolysis of the ester is a critical step that must be driven to completion. The use of 60% aqueous sulfuric acid has been shown to be more efficient than other acid systems, reducing reaction times from over 9 hours to under 4 hours and increasing yield.[3] The continuous removal of ethanol byproduct via distillation is key to pushing the reaction equilibrium towards the product.[6]

ReagentMolar Eq.CAS No.Notes
Ethyl 5-methylisoxazole-4-carboxylate1.051135-73-0Crude ester from Protocol 1
Sulfuric Acid (60% aq.)~2.0-3.07664-93-9Hydrolysis agent

Step-by-Step Methodology:

  • Charge the crude ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) and 60% aqueous sulfuric acid into a reactor equipped for distillation.[6]

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Ethanol generated during the hydrolysis will begin to distill off. Continuously remove the ethanol to drive the reaction to completion.[6]

  • Maintain the temperature and continue distillation for 3-4 hours.

  • IPC: Monitor the reaction via TLC or HPLC to confirm the complete disappearance of the starting ester.[6]

  • Once complete, cool the reaction mixture to room temperature (approx. 20-25°C). The solid product, 5-Methylisoxazole-4-carboxylic acid, will precipitate.

  • Collect the crude solid by filtration and wash the filter cake with cold water to remove residual acid.

Protocol 3: Purification by Crystallization

To meet pharmaceutical-grade purity standards (typically ≥99%), a final crystallization step is mandatory. A specialized solvent system of 2% acetic acid in toluene has been developed to effectively remove key impurities.[4]

Step-by-Step Methodology:

  • Transfer the crude, dried MIA to a clean reactor.

  • Add the crystallization solvent (e.g., a mixture of toluene with ~2% acetic acid). The volume should be sufficient to fully dissolve the solid at elevated temperature.[4]

  • Heat the mixture to 70-80°C with stirring until a clear solution is obtained.

  • If any insoluble oils or tars are present, they may be separated while hot.

  • Allow the solution to cool slowly and controllably to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath or with a chiller to 0-5°C to maximize the product yield.

  • Collect the purified crystals by filtration. Wash the filter cake with a small amount of cold solvent (toluene).

  • Dry the final product under vacuum at 60-70°C until a constant weight is achieved.

Quality Control & Final Product Specifications

The final product must be rigorously tested to ensure it meets the required specifications for use as a pharmaceutical intermediate.

ParameterSpecificationAnalytical Method
Appearance White to Off-White Crystalline Powder[1]Visual Inspection
Purity (Assay) ≥99.0%[1]HPLC
Molecular Formula C₅H₅NO₃-
Molecular Weight 127.10 g/mol [1]Mass Spectrometry
Melting Point 168-172 °CMelting Point Apparatus
Residual Solvents Per ICH GuidelinesGC-HS

Downstream Pharmaceutical Application: Leflunomide Synthesis

The high-purity 5-Methylisoxazole-4-carboxylic acid produced is a key intermediate for synthesizing Leflunomide.[6] The process involves the activation of the carboxylic acid to a more reactive species, typically an acid chloride, followed by amidation with 4-(Trifluoromethyl)aniline.[2][7] This two-step, one-pot synthesis is common in industrial settings to maximize efficiency.[8]

G MIA 5-Methylisoxazole- 4-carboxylic acid (MIA) AcidChloride 5-Methylisoxazole- 4-carbonyl chloride (Intermediate) MIA->AcidChloride Activation Thionyl Thionyl Chloride (SOCl₂) + Toluene (Solvent) + DMF (cat.) Thionyl->AcidChloride Leflunomide Leflunomide AcidChloride->Leflunomide Amidation TFMA 4-(Trifluoromethyl)aniline + Base (e.g., NaHCO₃) TFMA->Leflunomide

Caption: Conversion of MIA to the active pharmaceutical ingredient Leflunomide.

The direct use of the MIA solution, after activation, without isolating the acid chloride intermediate, presents a more economical and scalable process by reducing handling steps and potential losses.[7]

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity 5-Methylisoxazole-4-carboxylic acid, a vital intermediate for the pharmaceutical industry. By implementing robust in-process controls, optimizing reaction conditions for hydrolysis, and utilizing an effective crystallization procedure, manufacturers can consistently produce material that meets the stringent quality requirements for the synthesis of Leflunomide and other critical medications.

References

Application Notes and Protocols for the Incorporation of Methyl 5-methylisoxazole-4-carboxylate into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic moieties into peptides is a proven strategy for enhancing their therapeutic properties, including increased stability, receptor affinity, and novel bioactivities. The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] This document provides a comprehensive guide for the solid-phase synthesis (SPPS) of peptides modified at the N-terminus with a 5-methylisoxazole-4-carbonyl group, utilizing Methyl 5-methylisoxazole-4-carboxylate as the starting precursor. We detail a robust, two-part protocol involving the initial on-resin synthesis of the desired peptide sequence followed by the saponification of the isoxazole methyl ester and its subsequent coupling to the peptide's N-terminus. This guide is intended to provide both the conceptual framework and the actionable protocols necessary for the successful synthesis and characterization of these valuable peptidomimetics.

Introduction: The Rationale for Isoxazole-Containing Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability and low oral bioavailability.[4] The introduction of non-natural amino acids or the modification of the peptide backbone can mitigate these issues.[5][6] The isoxazole heterocycle is of particular interest due to its diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Its rigid, planar structure can serve as a conformational constraint, locking the peptide into a bioactive conformation and potentially increasing its affinity for a biological target. Furthermore, the isoxazole moiety can improve the pharmacokinetic profile of a peptide by masking easily cleavable amide bonds and enhancing membrane permeability.

This application note focuses on the use of this compound as a building block for N-terminal modification of peptides. This approach allows for the late-stage functionalization of a pre-synthesized peptide on a solid support, providing a versatile method for generating a library of isoxazole-containing peptides for screening and drug discovery.

The Synthetic Strategy: A Two-Phase Approach

The core of our methodology is a two-phase synthetic sequence performed entirely on the solid support. This strategy leverages the efficiency and ease of purification inherent to SPPS.

Phase 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis The desired peptide sequence is first assembled on a suitable solid support (e.g., Rink Amide resin for C-terminal amides) using standard and well-established Fmoc/tBu chemistry.[7] This involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

Phase 2: N-Terminal Modification with 5-Methylisoxazole-4-carboxylic acid Following the assembly of the peptide chain and the final N-terminal Fmoc deprotection, the isoxazole moiety is introduced. Since the starting material, this compound, cannot be directly coupled, it must first be converted to the corresponding carboxylic acid. This is achieved through an on-resin saponification of the methyl ester. The resulting carboxylate is then activated and coupled to the free N-terminal amine of the peptide.

The overall workflow is depicted in the diagram below:

G cluster_0 Phase 1: Peptide Synthesis cluster_1 Phase 2: N-Terminal Modification Start Start with Resin Fmoc_Deprotection_1 Fmoc Deprotection Start->Fmoc_Deprotection_1 AA_Coupling_1 Couple Fmoc-AA-OH Fmoc_Deprotection_1->AA_Coupling_1 Wash_1 Wash AA_Coupling_1->Wash_1 Repeat Repeat n-1 times Wash_1->Repeat Repeat->Fmoc_Deprotection_1 Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Coupling Couple Isoxazole to Peptide-Resin Final_Fmoc_Deprotection->Coupling Isoxazole_Prep Prepare 5-Methylisoxazole-4-carboxylic acid (from Methyl Ester) Isoxazole_Prep->Coupling Wash_2 Wash Coupling->Wash_2 Cleavage Cleavage and Deprotection Wash_2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, MS/MS) Purification->Characterization

Figure 1: Overall workflow for the solid-phase synthesis of N-terminally modified isoxazole peptides.

Detailed Protocols

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
Rink Amide Resin (or similar)SPPS GradeSigma-Aldrich, Bachem
Fmoc-protected Amino AcidsSPPS GradeSigma-Aldrich, Bachem
This compound>97% PuritySigma-Aldrich
Lithium Hydroxide (LiOH)ACS Reagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)SPPS GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)SPPS GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)SPPS GradeFisher Scientific
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific
PiperidineACS Reagent GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl EtherACS Reagent GradeFisher Scientific
Protocol 1: Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a single coupling cycle for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Add DMF (5 mL) and gently agitate for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence. After the final amino acid coupling, proceed to the final Fmoc deprotection (step 2) to expose the N-terminal amine for modification.

Protocol 2: N-Terminal Isoxazole Modification

This protocol begins after the final Fmoc deprotection of the resin-bound peptide.

Part A: Preparation of 5-Methylisoxazole-4-carboxylic acid

This step should be performed separately before the coupling reaction.

  • Dissolve this compound (0.5 mmol) in a mixture of THF (5 mL) and water (1 mL).

  • Add Lithium Hydroxide (0.6 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the saponification is complete, carefully acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Methylisoxazole-4-carboxylic acid.

Part B: On-Resin Coupling

  • Pre-Coupling Wash: Wash the N-terminally deprotected peptide-resin with DMF (3 x 5 mL).

  • Coupling Reaction:

    • In a separate vial, dissolve the prepared 5-Methylisoxazole-4-carboxylic acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (3 mL).

    • Add DIC (0.4 mmol, 4 eq.) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated isoxazole solution to the peptide-resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. For sterically hindered peptides, the reaction time may need to be extended.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

G cluster_0 Saponification cluster_1 On-Resin Coupling Start_Saponification This compound Add_LiOH Add LiOH in THF/H2O Start_Saponification->Add_LiOH Stir Stir at RT (2-4h) Add_LiOH->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry and Concentrate Extract->Dry Product_Acid 5-Methylisoxazole-4-carboxylic acid Dry->Product_Acid Activate_Acid Activate Isoxazole Acid with DIC/HOBt Product_Acid->Activate_Acid Use in next step Start_Coupling N-deprotected Peptide-Resin Couple Add to Resin, Agitate (4-6h) Start_Coupling->Couple Activate_Acid->Couple Wash_Dry Wash and Dry Couple->Wash_Dry Final_Product Isoxazole-Peptide-Resin Wash_Dry->Final_Product

Figure 2: Workflow for the preparation and coupling of the isoxazole moiety.

Protocol 3: Cleavage and Purification
  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail (5 mL) to the dried resin in a reaction vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS and MS/MS).[3][8][9]

Characterization and Data Analysis

The successful synthesis of the isoxazole-peptide conjugate should be confirmed by mass spectrometry.

  • LC-MS: This technique is ideal for assessing the purity of the crude and purified peptide. The total ion chromatogram will indicate the presence of the desired product and any side-products. The mass spectrum will confirm the molecular weight of the target peptide.

  • MS/MS: Tandem mass spectrometry is crucial for sequence verification. Fragmentation of the parent ion should produce a series of b- and y-ions that correspond to the expected peptide sequence, confirming the covalent attachment of the isoxazole moiety at the N-terminus.[3]

Table of Expected Mass Shifts:

Modification GroupChemical FormulaMonoisotopic Mass (Da)
5-Methylisoxazole-4-carbonylC5H4NO2110.0242

Note: This is the mass added to the N-terminal amino acid residue after the loss of H2O during amide bond formation.

Troubleshooting and Key Considerations

  • Incomplete Saponification: If the starting methyl ester is detected after the preparation of the carboxylic acid, extend the reaction time or slightly increase the amount of LiOH.

  • Poor Coupling Efficiency: The coupling of the isoxazole moiety can be sterically hindered. If the Kaiser test remains positive after the initial coupling, consider double coupling (repeating the coupling step with a fresh solution of activated acid) or using a more potent coupling reagent such as HATU.[10]

  • Racemization: While coupling with DIC/HOBt generally minimizes racemization, it is always a concern with non-standard building blocks.[10][11] The use of additives like HOAt in place of HOBt can further suppress this side reaction.

  • Cleavage: Ensure that all side-chain protecting groups are compatible with the final TFA cleavage cocktail.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the synthesis of peptides N-terminally modified with a 5-methylisoxazole-4-carbonyl group. This strategy expands the chemical space available for peptide-based drug discovery, enabling researchers to systematically investigate the impact of this valuable heterocyclic scaffold on peptide structure and function. The combination of standard SPPS with a straightforward on-resin modification offers a versatile platform for the generation of novel peptidomimetics with potentially enhanced therapeutic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-methylisoxazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and optimize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The predominant and industrially favored method for synthesizing the core 5-methylisoxazole-4-carboxylate scaffold involves a condensation and cyclization sequence starting from readily available materials. The key steps are:

  • Condensation: Reaction of an acetoacetate ester (typically ethyl acetoacetate) with an orthoformate ester (like triethyl orthoformate) to form an ethoxymethyleneacetoacetic ester intermediate.

  • Cyclization: Reaction of the intermediate with a hydroxylamine source (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate) to form the isoxazole ring.

  • Transesterification (if necessary): If the starting material was an ethyl ester, a final transesterification step would be required to obtain the methyl ester. However, starting with methyl acetoacetate would yield the desired product directly.

Q2: What are the critical parameters influencing the yield and purity of the final product?

Several factors can significantly impact the outcome of this synthesis:

  • Temperature Control: The cyclization step is often exothermic and requires careful temperature management, typically between -20°C and 0°C, to minimize side product formation.

  • pH and Base Selection: The choice of base during cyclization is crucial. Inorganic bases like sodium acetate or potassium carbonate are commonly used to neutralize the acid released from hydroxylamine salts. The pH needs to be controlled to facilitate the reaction without promoting decomposition of reactants or products.

  • Purity of Starting Materials: The purity of the ethoxymethyleneacetoacetic ester intermediate is vital. Impurities can lead to the formation of isomeric byproducts.

  • Reaction Time: Adequate reaction time is necessary for complete conversion, but prolonged reaction times, especially at elevated temperatures, can lead to degradation.

Q3: What is the most common and difficult-to-remove impurity?

The most problematic impurity is the isomeric ethyl 3-methylisoxazole-4-carboxylate. This isomer arises from the alternative regiochemistry of the cyclization reaction. Separating these isomers can be challenging due to their similar physical properties. Optimized and controlled reaction conditions are the best strategy to minimize its formation to less than 1.0%.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Isoxazole Product
Possible Cause Recommended Solution & Explanation
Incomplete formation of the ethoxymethyleneacetoacetic ester intermediate. Ensure the condensation reaction goes to completion. This can be monitored by techniques like TLC or GC. Driving the reaction by removing the ethanol byproduct via distillation can improve the yield of the intermediate.
Decomposition of Hydroxylamine. Use a fresh, high-quality source of hydroxylamine. If preparing a solution, do so immediately before use. Addition should be slow and at a low temperature (-5 to 0°C) to prevent decomposition.
Incorrect Reaction Temperature. The cyclization reaction is often exothermic. Maintain a low temperature (e.g., -5°C) during the addition of hydroxylamine to control the reaction rate and prevent side reactions. After the initial addition, the reaction may be allowed to warm to room temperature or gently refluxed to ensure completion.
Suboptimal pH. The reaction requires a mildly basic or buffered condition to proceed efficiently. The use of a base like sodium acetate is common. Ensure the base is fully dissolved and the pH is appropriate for the reaction.
Problem 2: High Levels of the 3-Methylisoxazole Isomer Impurity
Possible Cause Recommended Solution & Explanation
Lack of Regiocontrol in Cyclization. The regioselectivity of the cyclization is highly dependent on the reaction conditions. Lower temperatures during the addition of hydroxylamine generally favor the formation of the desired 5-methyl isomer. A "reverse addition" technique, where the hydroxylamine solution is added drop-wise to the reaction mixture, can also improve selectivity.
Reaction Temperature Too High. Elevated temperatures can lead to a loss of regioselectivity. Strictly maintain the recommended low temperature during the initial phase of the cyclization.
Incorrect Base or pH. The choice of base can influence the regiochemical outcome. Mild bases like sodium acetate are preferred. Stronger bases might lead to undesired side reactions.
Problem 3: Reaction Stalls or is Incomplete
Possible Cause Recommended Solution & Explanation
Insufficient Reaction Time or Temperature. After the initial low-temperature addition of hydroxylamine, the reaction mixture may need to be stirred for a period at that temperature, followed by warming to room temperature or refluxing for a specified time to drive the reaction to completion. Monitor the reaction progress using TLC or another appropriate analytical technique.
Poor Mixing. Ensure efficient stirring, especially in larger-scale reactions, to maintain a homogeneous mixture and facilitate contact between reactants.
Water Content. While aqueous solutions of hydroxylamine are often used, excessive water can sometimes hinder the reaction. Using an appropriate organic solvent like methanol or ethanol is common.
Problem 4: Difficulty in Product Isolation and Purification
Possible Cause Recommended Solution & Explanation
Emulsion Formation During Workup. During the aqueous workup, emulsions can form. To break emulsions, add a saturated brine solution.
Product is an Oil. This compound can be an oil, making crystallization difficult. Purification by vacuum distillation or column chromatography on silica gel are effective methods.
Co-elution of Isomers during Chromatography. If isomeric impurities are present, careful selection of the mobile phase is necessary for effective separation by column chromatography. A solvent system like petroleum ether/diethyl ether or petroleum ether/dichloromethane may provide good separation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

This protocol is a prerequisite for the main synthesis if the intermediate is not commercially available.

  • In a flask equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

  • Heat the mixture to a temperature of 90-120°C.

  • Continuously remove the ethanol byproduct by distillation to drive the reaction to completion.

  • Once the reaction is complete (monitored by GC or TLC), the excess reactants can be removed by distillation under reduced pressure to yield the crude ethyl ethoxymethyleneacetoacetic ester.

Protocol 2: Synthesis of this compound

This protocol assumes the use of methyl acetoacetate to directly yield the methyl ester product.

  • Dissolve the methyl 2-ethoxymethyleneacetoacetate intermediate in methanol and cool the solution to between -5 and 0°C in an ice-salt bath.

  • Slowly add a 50% aqueous solution of hydroxylamine dropwise over approximately 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete cyclization.

  • After cooling, remove the solvent under reduced pressure.

  • To the residue, add hexane and stir. Then, add a saturated sodium bicarbonate solution and water, and stir thoroughly.

  • Separate the organic layer. Extract the aqueous layer with additional portions of hexane.

  • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Methyl_Acetoacetate Methyl_Acetoacetate Condensation Condensation Methyl_Acetoacetate->Condensation Triethyl_Orthoformate Triethyl_Orthoformate Triethyl_Orthoformate->Condensation Intermediate Methyl 2-ethoxymethyleneacetoacetate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Was temperature controlled (-5 to 0°C)? Start->Check_Temp Check_Isomer High level of 3-methyl isomer? Start->Check_Isomer Check_Completion Did reaction go to completion? Start->Check_Completion Check_Temp->Check_Isomer Yes Temp_Solution Action: Implement strict temperature control. Check_Temp->Temp_Solution No Check_Isomer->Check_Completion No Isomer_Solution Action: Lower temperature, check base, consider reverse addition. Check_Isomer->Isomer_Solution Yes Completion_Solution Action: Increase reaction time/temperature post-addition, ensure efficient stirring. Check_Completion->Completion_Solution No Success Yield/Purity Improved Check_Completion->Success Yes Temp_Solution->Success Isomer_Solution->Success Completion_Solution->Success

Caption: Decision tree for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methylisoxazole-4-carboxylate and its ethyl ester analogue. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during the pivotal cyclocondensation step. Our goal is to equip you with the expertise to optimize your reaction, maximize yield and purity, and effectively troubleshoot common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, which typically involves the reaction of an ethyl acetoacetate derivative with hydroxylamine. The principles discussed are directly applicable to the synthesis of the methyl ester.

Problem 1: Final product is contaminated with a significant isomeric impurity.

Q: My post-reaction analysis (NMR/GC-MS) shows a significant peak with a similar mass to my desired product, which I suspect is an isomer. How can I confirm this and prevent its formation?

A: This is the most common issue in this synthesis. The contaminant is almost certainly the regioisomeric Ethyl 3-methylisoxazole-4-carboxylate .[1][2] Its formation is a competing reaction pathway inherent to the cyclocondensation mechanism.

Causality & Mechanism:

The synthesis typically starts with a β-ketoester like ethyl acetoacetate, which is first reacted with an orthoformate (e.g., triethylorthoformate) to form an intermediate, ethyl 2-ethoxymethyleneacetoacetate (EEMAE).[3] Hydroxylamine (NH₂OH) can then attack this intermediate in two ways, leading to two different regioisomers after cyclization and dehydration.[4]

  • Desired Pathway (C-4 Attack): The nitrogen atom of hydroxylamine attacks the carbonyl carbon at the C-4 position of the acetoacetate backbone. This leads to the formation of the desired 5-methylisoxazole.

  • Side Reaction (C-2 Attack): The nitrogen atom attacks the carbonyl carbon at the C-2 position (the ester carbonyl). This pathway results in the undesired 3-methylisoxazole isomer.

The key to minimizing the isomer is to control the regioselectivity of this nucleophilic attack.

Troubleshooting Protocol:

  • Temperature Control is Critical: The cyclization step must be performed at low temperatures.[1][3] Adding the hydroxylamine solution dropwise while maintaining the reaction temperature between -20°C and 0°C is crucial.[1][3] Higher temperatures can increase the rate of the side reaction, leading to higher levels of the 3-methyl isomer.[3]

  • pH and Base Selection: The reaction is often run in the presence of a mild base like sodium acetate or sodium bicarbonate to neutralize the acid released from hydroxylamine salts (e.g., hydroxylamine hydrochloride).[2][5] The choice and stoichiometry of the base can influence the reaction's selectivity. Using hydroxylamine sulfate in the presence of sodium acetate is a documented method to suppress isomer formation.[1][3]

  • Reverse Addition: Some protocols recommend a "reverse addition" technique, where the hydroxylamine solution is added drop-wise to the solution of the acetoacetate derivative.[3] This maintains a low instantaneous concentration of hydroxylamine, which can favor the desired reaction pathway.

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Final Products A Ethyl 2-ethoxymethylene- acetoacetate (EEMAE) C Intermediate A (Attack at C-4) A->C Desired C-4 Attack D Intermediate B (Attack at C-2) A->D Undesired C-2 Attack B Hydroxylamine (NH₂OH) E Desired Product: Ethyl 5-methylisoxazole- 4-carboxylate C->E Cyclization & Dehydration F Side Product: Ethyl 3-methylisoxazole- 4-carboxylate D->F Cyclization & Dehydration

Caption: Competing pathways in isoxazole synthesis.

Problem 2: Low or No Yield of the Desired Product.

Q: I've completed the reaction and workup, but my yield is very low, or I've isolated mostly starting material. What could have gone wrong?

A: Low yield can stem from several factors, from the stability of your reagents to incomplete reaction or product loss during workup.

Troubleshooting Protocol:

  • Check Hydroxylamine Quality: Free hydroxylamine is unstable.[6] It's often generated in situ or used as a more stable salt (e.g., hydroxylamine hydrochloride or sulfate). Ensure your hydroxylamine source is fresh and has been stored properly.

  • Reaction Time and Temperature: After the initial low-temperature addition, the reaction mixture is typically warmed to room temperature and then refluxed for a period (e.g., 1 hour) to drive the cyclization and dehydration to completion.[5] If this step is too short or the temperature too low, the reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Inefficient Workup: The product is often extracted into an organic solvent like hexane after the reaction solvent (e.g., methanol) is removed.[5]

    • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, causing product loss. Gentle inversions are recommended.

    • Incorrect pH: The aqueous washes (e.g., with saturated sodium bicarbonate) are designed to remove acidic impurities.[5] Ensure the pH of the aqueous layer is appropriate to avoid hydrolyzing your ester product.

    • Incomplete Extraction: The aqueous layer should be re-extracted multiple times with the organic solvent to ensure maximum recovery of the product.[5]

Below is a troubleshooting flowchart for diagnosing low yield.

G start Low Product Yield q1 Did TLC analysis show complete consumption of starting material? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Reaction Completed q1->a1_yes Yes sol1 Action: - Check quality/age of hydroxylamine. - Increase reflux time/temperature. - Verify base stoichiometry. a1_no->sol1 q2 Was an emulsion formed during aqueous workup? a1_yes->q2 end_issue Potential Issue Identified sol1->end_issue a2_yes Product Loss in Workup q2->a2_yes Yes q2->end_issue No (Consider other loss vectors) sol2 Action: - Break emulsion (e.g., add brine). - Re-extract aqueous layer. - Use gentle inversions instead of shaking. a2_yes->sol2 sol2->end_issue

Caption: Flowchart for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product if isomeric contamination is present?

A1: Due to the similar physical properties of the 5-methyl and 3-methyl isomers, purification can be challenging.

  • Fractional Distillation: If the product is a liquid (like the ethyl ester), fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.[5]

  • Crystallization: The corresponding carboxylic acid (5-methylisoxazole-4-carboxylic acid) is a solid.[7] Therefore, a common strategy is to hydrolyze the crude ester mixture to the carboxylic acids.[3][7] The desired 5-methylisoxazole-4-carboxylic acid can then be purified through recrystallization, often using a solvent system like a toluene/acetic acid mixture, which has been shown to be effective at removing the isomeric acid impurity.[3] The purified acid can then be re-esterified to obtain the pure methyl ester if required.

Q2: Can I use a different starting material instead of ethyl 2-ethoxymethyleneacetoacetate?

A2: Yes, other β-dicarbonyl compounds or their derivatives can be used. For example, reacting ethyl acetoacetate with triethylorthoformate and acetic anhydride is a common first step to generate the necessary precursor in situ or in a separate step.[1][3] The key is to have a 1,3-dielectrophilic system that can react with the two nucleophilic sites of hydroxylamine to form the five-membered isoxazole ring.

Q3: What are the key reaction parameters to monitor?

A3: The following table summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended RangeImpact on Reaction
Addition Temperature -20°C to 0°CHigh Impact: Controls regioselectivity. Higher temperatures increase the formation of the 3-methyl isomer.[1][3]
Reaction Temperature Reflux (after addition)Medium Impact: Ensures the reaction goes to completion. Insufficient heat can lead to low yield.[5]
Base NaOAc, NaHCO₃, K₂CO₃Medium Impact: Neutralizes acid. The choice of base can influence selectivity and reaction rate.[2][3]
Solvent Methanol, EthanolLow Impact: Primarily serves to dissolve reactants. Alcohols are common choices.[3][5]
Reaction Time 1-4 hours (post-addition)Medium Impact: Must be sufficient for complete conversion. Monitor via TLC.[5][7]

Q4: My final product is a yellow oil. Is this normal?

A4: Yes, the crude product is often described as a yellow or yellow thick oil-like product.[5] Color can be due to minor impurities. If the purity is high as determined by analytical methods (e.g., HPLC, NMR), the color may not be a significant issue for many applications. Further purification via distillation or conversion to the solid carboxylic acid and recrystallization can yield a colorless or cream-colored solid.[7]

References

Technical Support Center: Purification of Crude "Methyl 5-methylisoxazole-4-carboxylate" by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific compound. The information presented here is a synthesis of established chemical principles and practical, field-tested experience to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Compound: Key Physicochemical Properties

A related compound, 5-methylisoxazole-4-carboxylic acid, has a melting point of 144-148 °C.[1][2][3] This provides a useful, albeit indirect, reference point. The purity of this compound is crucial as it is an intermediate in the synthesis of pharmaceuticals like Leflunomide.[2][4]

Table 1: Physicochemical Properties of Related Isoxazole Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Methylisoxazole-4-carboxylic acidC5H5NO3127.10[1][4]144-148[1][2][3]
Ethyl 5-methylisoxazole-4-carboxylateC7H9NO3155.15[5]Not specified

II. Recrystallization Workflow: A Step-by-Step Guide

The following protocol outlines a general procedure for the recrystallization of this compound. The key to a successful recrystallization is the selection of an appropriate solvent system.[6][7]

Recrystallization_Workflow A Start: Crude This compound B Solvent Screening: Identify suitable single or mixed solvent system A->B Analyze solubility C Dissolution: Dissolve crude product in minimum amount of hot solvent B->C Selected solvent D Hot Filtration (Optional): Remove insoluble impurities C->D If insoluble impurities present E Cooling & Crystallization: Allow solution to cool slowly C->E No insoluble impurities D->E F Crystal Collection: Isolate crystals by vacuum filtration E->F Crystals formed G Washing: Rinse crystals with a small amount of cold solvent F->G H Drying: Dry purified crystals G->H I End: Pure Crystalline Product H->I Troubleshooting_Recrystallization cluster_NoCrystals Solutions for No Crystal Formation cluster_OilingOut Solutions for 'Oiling Out' cluster_LowYield Solutions for Low Yield cluster_PoorPurity Solutions for Poor Purity Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Compound 'Oils Out' Instead of Crystallizing Start->OilingOut LowYield Low Yield of Purified Product Start->LowYield PoorPurity Product is Not Pure After Recrystallization Start->PoorPurity NC1 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal NoCrystals->NC1 If solution is supersaturated NC2 Concentrate Solution: - Gently boil off some solvent NoCrystals->NC2 If solution is too dilute NC3 Re-evaluate Solvent: - The compound may be too soluble NoCrystals->NC3 If induction fails OO1 Re-dissolve and Add More Solvent: - Return to heat and add more 'good' solvent OilingOut->OO1 OO2 Cool More Slowly: - Allow for gradual cooling OilingOut->OO2 OO3 Use a Different Solvent System OilingOut->OO3 LY1 Check for Excess Solvent: - Was the minimum amount of hot solvent used? LowYield->LY1 LY2 Avoid Premature Crystallization: - Ensure hot filtration is done quickly LowYield->LY2 LY3 Minimize Wash Volume: - Use minimal ice-cold solvent for rinsing LowYield->LY3 PP1 Ensure Slow Cooling: - Rapid cooling can trap impurities PoorPurity->PP1 PP2 Effective Washing: - Ensure crystals are washed with cold solvent PoorPurity->PP2 PP3 Consider a Second Recrystallization PoorPurity->PP3

References

Technical Support Center: HPLC Purity Analysis of Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of Methyl 5-methylisoxazole-4-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for the HPLC analysis of this compound?

A typical starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method. Given the polar nature of the isoxazole ring and the ester functional group, a C18 column is a robust choice. The mobile phase should consist of a mixture of an aqueous component (often with an acidic modifier) and an organic solvent like acetonitrile or methanol to ensure adequate retention and good peak shape.[1][2]

Here is a recommended starting protocol:

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate silanol groups on the stationary phase and the analyte, minimizing peak tailing.[3]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.[2]
Gradient 30% B to 80% B over 15 minA gradient elution is useful to separate the main peak from potential impurities with different polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures reproducible retention times by minimizing temperature fluctuations.
Detection (UV) Determine λmax (approx. 240-260 nm)The optimal wavelength should be determined by scanning the UV spectrum of the analyte for maximum sensitivity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Sample Diluent Mobile Phase (Initial Conditions)Dissolving the sample in the initial mobile phase composition prevents peak distortion.
Q2: What are the potential impurities associated with this compound?

Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes, key impurities may include:

  • 5-Methylisoxazole-4-carboxylic acid: The hydrolyzed form of the ester. This can arise from exposure to acidic or basic conditions.[5][6]

  • Ethyl 3-methylisoxazole-4-carboxylate: A constitutional isomer that can be formed during synthesis and may co-elute with the main compound under certain conditions.[5]

  • Starting Materials: Unreacted starting materials from the synthesis, such as ethyl acetoacetate or hydroxylamine.[7]

  • Degradation Products: Forced degradation studies under ICH-prescribed conditions (acid, base, oxidation, heat, light) can help identify potential degradants that may form during storage or handling.[8][9][10]

Q3: Why is the mobile phase pH critical for analyzing this compound?

The pH of the mobile phase is a crucial parameter because this compound contains basic nitrogen atoms within the isoxazole ring.[3] At a neutral or higher pH, these nitrogen atoms can interact with acidic silanol groups present on the surface of silica-based HPLC columns. This secondary interaction is a primary cause of peak tailing.[11]

By using a mobile phase with a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid), the ionization of the silanol groups is suppressed.[3] This leads to more symmetrical peak shapes and improved chromatographic performance.

Q4: How can I perform a forced degradation study for this compound?

A forced degradation study is essential for understanding the stability of the molecule and ensuring the analytical method is "stability-indicating."[8][10] This involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing.

Experimental Workflow for Forced Degradation

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base Expose to Stress ox Oxidation (e.g., 3% H2O2, RT) start->ox Expose to Stress thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Guidelines) start->photo Expose to Stress analyze Analyze Stressed Samples by HPLC-PDA/MS acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute ox->analyze Neutralize/Dilute thermal->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute eval Evaluate Peak Purity Assess Mass Balance Identify Degradants analyze->eval

Caption: Workflow for a forced degradation study.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis.

Issue 1: Poor Peak Shape - Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is drawn out.[12] This can compromise resolution and integration accuracy.

  • Possible Cause A: Secondary Interactions with Silanols

    • Explanation: The basic nitrogen atoms in the isoxazole ring can interact with residual acidic silanol groups on the silica-based column packing, causing the analyte to "drag" and the peak to tail.[3][11]

    • Solution:

      • Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase to suppress silanol ionization.[3]

      • Use a High-Purity Column: Employ a modern, high-purity silica column that is well end-capped. These columns have fewer accessible silanol groups.

      • Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. However, this is often unnecessary with modern columns and can complicate MS detection.[11]

  • Possible Cause B: Column Overload

    • Explanation: While more commonly associated with peak fronting, severe overload under certain conditions can contribute to tailing.

    • Solution: Reduce the sample concentration or decrease the injection volume. Perform a dilution series (e.g., 10x dilutions) to see if peak shape improves.[12]

  • Possible Cause C: Extra-Column Volume

    • Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[12]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume.

Issue 2: Poor Peak Shape - Fronting

Peak fronting, often described as a "shark fin" shape, is where the leading edge of the peak is sloped.[13]

  • Possible Cause A: Sample Overload

    • Explanation: This is the most common cause of peak fronting.[13] Injecting a sample that is too concentrated saturates the stationary phase at the column inlet, causing some analyte molecules to travel down the column faster, leading to a fronting peak.

    • Solution: Dilute your sample significantly (e.g., 1:10 or 1:100) and re-inject. If the peak shape becomes symmetrical, the issue was sample overload.[13]

  • Possible Cause B: Incompatible Sample Solvent

    • Explanation: If the sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase, the analyte will not bind properly to the head of the column, causing peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.

Troubleshooting Decision Tree for Peak Shape

Peak Shape Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed q_tail Is the analyte basic? start->q_tail Tailing q_conc_front Is sample concentration high? start->q_conc_front Fronting sol_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) q_tail->sol_ph Yes q_conc_tail Is sample concentration high? q_tail->q_conc_tail No sol_col Use a high-purity, end-capped column sol_ph->sol_col sol_dilute_tail Reduce sample concentration or injection volume q_conc_tail->sol_dilute_tail Yes sol_dilute_front Dilute sample (e.g., 1:10) and re-inject q_conc_front->sol_dilute_front Yes q_solvent Is sample solvent stronger than mobile phase? q_conc_front->q_solvent No sol_solvent Dissolve sample in initial mobile phase q_solvent->sol_solvent Yes

Caption: Decision tree for troubleshooting poor peak shape.

Issue 3: Inconsistent Retention Times

Shifting retention times can compromise peak identification and quantification.

Possible CauseExplanationSolution
Mobile Phase Preparation Solvent proportions are inaccurate, or the mobile phase has evaporated over time, changing its composition.Prepare fresh mobile phase daily. Keep solvent reservoirs capped. Use a high-precision graduated cylinder or prepare by weight.[14]
Column Temperature Fluctuations in ambient temperature affect retention.Use a column oven set to a constant temperature (e.g., 30 °C).
Poor Column Equilibration The column chemistry has not reached equilibrium with the starting mobile phase conditions before injection.Ensure a sufficient equilibration period (10-20 column volumes) before the first injection and between gradient runs.
Pump or Flow Rate Issues Leaks in the system or malfunctioning pump check valves can cause an inconsistent flow rate.Check for pressure fluctuations. Inspect fittings for leaks. If necessary, service the pump check valves.[15]
Issue 4: No Peaks or Low Sensitivity

The absence of a peak or a significantly smaller-than-expected peak can be alarming.

  • Possible Cause A: Incorrect Detection Wavelength

    • Explanation: The UV detector is set to a wavelength where this compound has little to no absorbance.

    • Solution: Use a photodiode array (PDA) detector to acquire the full UV spectrum of the analyte peak and identify the wavelength of maximum absorbance (λmax). Alternatively, use a UV-Vis spectrophotometer to determine the λmax from a standard solution.

  • Possible Cause B: System or Sample Issue

    • Explanation: This could range from a simple injection failure to sample degradation.

    • Solution:

      • Check Injection: Ensure the autosampler is functioning correctly and there is sufficient sample in the vial.

      • Verify Sample Stability: The analyte may be degrading in the sample solvent. Prepare a fresh sample and inject it immediately.

      • Inspect for Leaks: A leak between the injector and detector could cause the sample to be lost before detection.[16]

References

Minimizing isomeric impurities in "Methyl 5-methylisoxazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Topic: Minimizing Isomeric Impurities in Methyl 5-methylisoxazole-4-carboxylate Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Regioselectivity in Isoxazole Synthesis

This compound is a key building block in medicinal chemistry, notably in the synthesis of drugs like Leflunomide.[1] A persistent challenge in its synthesis is the formation of the undesired regioisomer, Methyl 3-methylisoxazole-4-carboxylate. This guide provides a comprehensive troubleshooting framework to help you minimize this critical impurity, ensuring the regiochemical integrity of your synthesis and the purity of your final compound. The formation of isoxazoles through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine often leads to a mixture of regioisomers, making precise control of reaction conditions paramount.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary isomeric impurity in the synthesis of this compound and how is it formed?

Answer: The most common and problematic impurity is Methyl 3-methylisoxazole-4-carboxylate . Both the desired 5-methyl product and the 3-methyl impurity arise from the same set of starting materials, typically a derivative of methyl acetoacetate (like methyl 2-(ethoxymethylene)-3-oxobutanoate) and a hydroxylamine salt.

The formation of these isomers is a classic problem of regioselectivity. The reaction proceeds via a cyclocondensation mechanism. The hydroxylamine molecule has two nucleophilic sites: the oxygen and the nitrogen. In this reaction, the nitrogen atom attacks one of the two electrophilic carbonyl carbons of the diketone equivalent.

  • Formation of the Desired 5-Methyl Isomer: Occurs when the amino group of hydroxylamine attacks the ketone carbonyl (C3 of the butanoate chain).

  • Formation of the Undesired 3-Methyl Isomer: Occurs when the amino group attacks the ester-adjacent carbonyl (C1 of the butanoate chain).[3]

The non-specific nature of this attack can lead to significant quantities of the undesired isomer.[3]

G cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_pathways Competing Regiochemical Pathways cluster_products Products A Methyl 2-(ethoxymethylene)-3-oxobutanoate C Nucleophilic Attack by Hydroxylamine-N A->C B Hydroxylamine (NH2OH) B->C P1 Attack at Ketone Carbonyl C->P1 Pathway A (Favored under controlled conditions) P2 Attack at Ester-Adjacent Carbonyl C->P2 Pathway B (Leads to impurity) Prod_Desired This compound (Desired Product) P1->Prod_Desired Prod_Impurity Methyl 3-methylisoxazole-4-carboxylate (Isomeric Impurity) P2->Prod_Impurity

Caption: Formation of isomeric impurities.
Q2: How can I control the reaction conditions to selectively synthesize the 5-methyl isomer?

Answer: Regiochemical control is the cornerstone of minimizing the 3-methyl impurity. Several parameters can be optimized to favor the desired reaction pathway. The key is to exploit the subtle differences in reactivity between the two carbonyl groups.

Key Parameters for Optimization:

  • Temperature: This is one of the most critical factors. Running the cyclization step at significantly reduced temperatures has been shown to dramatically increase the selectivity for the 5-methyl isomer. A US patent describes a process where maintaining the temperature between -20°C and 10°C is crucial for minimizing the 3-methyl impurity to as low as 0.1%.[3][4] The preferred range is often -10°C to 0°C.

  • pH / Base Selection: The reaction is typically run in the presence of a mild base to neutralize the acid from the hydroxylamine salt. The choice and stoichiometry of the base can influence which intermediate is favored. Sodium acetate is commonly used.[4] The regioselectivity can be dependent on the reaction medium's pH, which affects the protonation state of the intermediates.[2][5]

  • Solvent: The choice of solvent can affect the relative reactivity of the electrophilic centers. While various solvents can be used, the optimization should be performed empirically for your specific substrate.

  • Rate of Addition: Slow, controlled addition of the hydroxylamine solution to the cooled solution of the dicarbonyl compound can help maintain a low reaction temperature and prevent localized "hot spots" that could decrease selectivity.

ParameterRecommended ConditionRationale for Minimizing 3-Methyl Impurity
Temperature -10°C to 0°CLower temperatures enhance the kinetic selectivity, favoring attack at the more reactive ketone carbonyl over the ester-adjacent carbonyl.[3][4]
Base Sodium AcetateActs as a buffer to control pH without being overly reactive, which could promote side reactions.
Addition Slow, controlled addition of hydroxylaminePrevents temperature spikes and ensures homogenous reaction conditions, maintaining selectivity.
Q3: My synthesis still resulted in a mixture of isomers. What is the best strategy for purification?

Answer: Even with optimized conditions, complete suppression of the 3-methyl isomer may not be possible. Therefore, an effective purification strategy is essential.

  • Selective Crystallization: This is often the most industrially viable and effective method. The two isomers, despite having the same molecular weight, will have different physical properties, including solubility in various solvent systems. A patented process describes a novel crystallizing solvent mixture of 2% acetic acid in toluene to effectively reduce the 3-methylisoxazole-4-carboxylic acid impurity from over 2% down to 0.1% after the hydrolysis step.[3] This indicates that carefully designed crystallization can selectively precipitate the desired isomer.

  • Chromatography: For laboratory-scale purification or for obtaining material of very high purity, column chromatography is an effective option.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent tool for both analytical quantification and preparative separation of isoxazole isomers.[6]

    • Supercritical Fluid Chromatography (SFC): This technique can be highly effective for separating structurally similar isomers and is considered a greener alternative to HPLC.[7]

Q4: What analytical techniques are recommended for identifying and quantifying the 5-methyl and 3-methyl isomers?

Answer: Unambiguous identification and accurate quantification are critical for process development and quality control. A combination of techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A well-developed reversed-phase HPLC method can baseline-separate the two isomers, allowing for accurate quantification by integrating the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation and can definitively distinguish between the two isomers.

    • ¹H NMR: The chemical shift of the methyl group protons (CH ₃) and the isoxazole ring proton will be different for the 3-methyl and 5-methyl isomers due to their distinct electronic environments.

    • ¹³C NMR: The chemical shifts of the ring carbons and the methyl carbon will also be diagnostic.

    • 2D NMR (HSQC, HMBC): These experiments can be used for unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure of each isomer.[6]

  • Mass Spectrometry (MS): While MS will show the same molecular ion for both isomers, it can be used in conjunction with a separation technique (like LC-MS) to confirm the mass of the separated peaks. Fragmentation patterns may also show subtle differences.

Protocols & Methodologies

Protocol 1: Regioselective Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol is adapted from methodologies described in the patent literature focused on high regioselectivity.[3][4]

  • Preparation: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, charge ethyl ethoxymethyleneacetoacetate.

  • Cooling: Cool the reactor contents to between -10°C and -5°C using a suitable cooling bath (e.g., salt-ice-acetone).

  • Hydroxylamine Solution: In a separate vessel, dissolve hydroxylamine sulfate and sodium acetate in water.

  • Cyclization: Slowly add the aqueous hydroxylamine/sodium acetate solution to the cooled ethyl ethoxymethyleneacetoacetate over 1-2 hours, ensuring the internal temperature does not rise above 0°C.

  • Reaction: Maintain the reaction mixture at -5°C to 0°C with stirring for an additional 2-3 hours after the addition is complete.

  • Workup: Allow the mixture to warm to room temperature. The product can then be extracted with a suitable organic solvent (e.g., toluene), washed with brine, and the solvent removed under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product by HPLC to determine the isomeric ratio before proceeding with hydrolysis or further purification.

Protocol 2: Analytical HPLC Method for Isomer Separation

This is a general starting point; method development and optimization are required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and run a linear gradient to a higher percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Troubleshooting Workflow

If you are observing high levels (>1%) of the Methyl 3-methylisoxazole-4-carboxylate impurity, follow this diagnostic workflow.

G start High 3-Methyl Isomer Detected (>1%) q1 Was the cyclization temperature consistently held below 0°C? start->q1 sol1 ACTION: Improve reactor cooling. Ensure accurate temperature monitoring. Reduce addition rate. q1->sol1 NO q2 Was the hydroxylamine solution added slowly over 1-2 hours? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 ACTION: Implement slow, controlled addition to prevent localized heating. q2->sol2 NO q3 Are starting materials pure? (e.g., free of acidic impurities) q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 ACTION: Re-purify or source higher quality starting materials. q3->sol3 NO end_node Proceed to Purification: Utilize optimized crystallization or preparative chromatography. q3->end_node YES a3_yes YES a3_no NO sol3->end_node

Caption: Troubleshooting workflow for high impurity levels.

References

Technical Support Center: Reaction Condition Optimization for Methyl 5-methylisoxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of Methyl 5-methylisoxazole-4-carboxylate, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, achieving high yield and isomeric purity is paramount. This document is structured to address the most common challenges encountered in this synthesis, focusing on the critical roles of reaction temperature and solvent selection.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

Q1: What is the most common and reliable method for synthesizing this compound?

A: The most prevalent and industrially relevant method is the cyclocondensation reaction between an activated derivative of ethyl acetoacetate and a hydroxylamine salt.[1][2] The process typically involves two key stages:

  • Activation of Ethyl Acetoacetate: Ethyl acetoacetate is first reacted with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This forms an electrophilic intermediate, ethyl ethoxymethyleneacetoacetate (EEMAE).

  • Cyclocondensation: The EEMAE intermediate is then reacted with hydroxylamine (often from hydroxylamine sulfate or hydrochloride) in the presence of a mild base like sodium acetate. This step forms the isoxazole ring.[1] The resulting ethyl ester is then typically hydrolyzed to the carboxylic acid and can be re-esterified to the methyl ester if required.

Q2: Why is regioselectivity a major concern in this synthesis, and what are the potential isomeric byproducts?

A: Regioselectivity is the single most critical challenge in this synthesis. The EEMAE intermediate has two electrophilic carbon centers that can be attacked by the nitrogen atom of hydroxylamine. This leads to two possible cyclization pathways and the formation of two regioisomers:

  • Desired Product: This compound . This results from the initial attack at the acetyl carbonyl carbon.

  • Isomeric Impurity: Methyl 3-methylisoxazole-4-carboxylate . This results from the initial attack at the ester carbonyl carbon, which is generally less favorable but can be significant under suboptimal conditions.[1]

Controlling the reaction conditions, particularly temperature, is essential to direct the reaction toward the desired 5-methyl isomer and minimize the formation of the 3-methyl impurity.[1][3][4]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low Overall Yield of the Desired Isoxazole Ester
  • Possible Cause A: Suboptimal Temperature Control During Cyclization

    • Symptoms: The reaction appears sluggish or fails to reach completion (as monitored by TLC), or a complex mixture of unidentified byproducts is observed.

    • Scientific Rationale: The cyclocondensation step is highly temperature-sensitive. Excessively low temperatures can drastically slow the reaction rate, leading to an incomplete conversion of starting materials. Conversely, elevated temperatures can promote side reactions, such as decomposition of the EEMAE intermediate or the formation of undesired oligomeric products.[5]

    • Solution: Strictly maintain the reaction temperature within the recommended range of -20°C to 10°C. A narrower range of -5°C to 0°C is often optimal for achieving a balance between reaction rate and selectivity.[2]

  • Possible Cause B: Inefficient Hydrolysis or Esterification

    • Symptoms: The cyclization to the ethyl ester appears successful, but the yield drops significantly after the subsequent hydrolysis and/or final methyl esterification steps.

    • Scientific Rationale: The hydrolysis of the intermediate ethyl ester to 5-methylisoxazole-4-carboxylic acid requires strong acidic conditions and heat (e.g., 60% H₂SO₄ at 80-88°C).[1] Incomplete hydrolysis will lower the yield. Prolonged exposure to harsh acidic conditions at high temperatures can cause ring degradation.[1]

    • Solution: Monitor the hydrolysis step carefully by TLC until the ester starting material is fully consumed. Avoid unnecessarily long reaction times. When converting the resulting carboxylic acid to the methyl ester, use standard, high-yield esterification protocols (e.g., Fischer esterification with methanol and a catalytic amount of strong acid).

Issue 2: Significant Contamination with the 3-Methylisoxazole Isomer
  • Symptoms: NMR or LC-MS analysis of the final product shows two distinct but closely related isoxazole products, confirming the presence of the 3-methyl regioisomer.

  • Primary Cause: Reaction Temperature is Too High

    • Scientific Rationale: The formation of the desired 5-methyl isomer is generally considered the kinetically favored pathway at low temperatures. As the temperature increases, the reaction gains enough energy to overcome the activation barrier for the thermodynamically more stable, but undesired, 3-methyl isomer pathway.[3] Running the reaction even at room temperature can significantly increase the percentage of the unwanted isomer.

    • Solution: The most effective solution is rigorous temperature control. The cyclization reaction must be performed at low temperatures, ideally between -10°C and 0°C.[2] Use of a salt-ice-acetone bath or a cryo-cooler is highly recommended for maintaining a consistent temperature.

  • Secondary Cause: Incorrect Solvent or pH Environment

    • Scientific Rationale: The solvent can influence the tautomeric equilibrium of the intermediates and the solubility of the reactants, which can affect the regiochemical outcome.[5] Similarly, the pH and the choice of base are critical. The reaction is typically performed under mildly acidic to neutral conditions using a buffer system like hydroxylamine sulfate with sodium acetate.[1]

    • Solution: Ensure the use of appropriate solvents as discussed in the next section. Verify the stoichiometry of the base; an incorrect amount can alter the pH and impact selectivity.

Section 3: In-Depth Guide to Reaction Parameter Optimization

Temperature Optimization

Q: What is the scientifically validated optimal temperature range for the cyclization step, and what is the mechanistic reason? A: The optimal temperature range for the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine is -20°C to 10°C , with many protocols specifying a tighter window of -10°C to 0°C .[1][2]

Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the β-dicarbonyl system. At low temperatures, the reaction is under kinetic control. The acetyl group's carbonyl carbon is more electrophilic and sterically accessible than the ester carbonyl carbon, making the attack at this position faster. This leads preferentially to the intermediate that cyclizes to the 5-methylisoxazole. Increasing the temperature provides sufficient energy to allow the reaction to proceed via the higher activation energy pathway (attack at the ester carbonyl) or to equilibrate, favoring the formation of the more thermodynamically stable 3-methyl isomer.

Diagram 1: Simplified Reaction Pathway and Regioselectivity

G cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products EEMAE Ethyl Ethoxymethylene- acetoacetate (EEMAE) PathA Attack at Acetyl Carbonyl EEMAE->PathA Low Temp (-10°C to 0°C) Kinetic Control PathB Attack at Ester Carbonyl EEMAE->PathB High Temp (> 20°C) Thermodynamic Control NH2OH Hydroxylamine Prod5Me 5-Methylisoxazole (Desired Product) PathA->Prod5Me Prod3Me 3-Methylisoxazole (Isomeric Impurity) PathB->Prod3Me

Caption: Kinetic vs. Thermodynamic control in isoxazole synthesis.

Solvent Selection

Q: Which solvents are recommended for this reaction, and how do they influence the outcome? A: The choice of solvent is crucial for ensuring proper solubility of reactants and intermediates, and for managing the reaction exotherm.

  • Alcohols (Ethanol, Methanol): Protic solvents like ethanol are commonly used.[6][7] They are effective at dissolving the hydroxylamine salts and the base. However, they can potentially participate in side reactions if conditions are not carefully controlled. A mixture of methanol and water has also been reported, particularly for related syntheses starting from β-ketoesters.[8]

  • Chlorinated Solvents (Chloroform, Dichloromethane): Aprotic solvents like chloroform have been used in some procedures.[9] They are less interactive than protic solvents but may present challenges with reactant solubility, particularly for the inorganic salts.

  • "Green" Solvents (Water): For related isoxazole syntheses, water has been explored as an environmentally benign solvent, often with the aid of catalysts or ultrasound to facilitate the reaction.[10][11] While less common for this specific transformation, it represents an area for potential process improvement.

How Solvents Impact the Reaction:

  • Solubility: The solvent must effectively dissolve both the organic EEMAE intermediate and the inorganic hydroxylamine salt/base. Poor solubility of any component will lead to a heterogeneous mixture and a slow, inefficient reaction.

  • Reaction Rate: The polarity of the solvent can stabilize or destabilize the transition states of the competing reaction pathways, thereby influencing both the overall rate and the regioselectivity.[5]

  • Work-up: The choice of solvent also impacts the ease of product isolation. A water-immiscible solvent like chloroform can simplify the extraction process.

Section 4: Experimental Protocol and Data Summary

Protocol: Systematic Optimization of Cyclization Conditions

This protocol outlines a method for systematically optimizing temperature and solvent for the synthesis of ethyl 5-methylisoxazole-4-carboxylate.

  • Preparation: Prepare a stock solution of the ethyl ethoxymethyleneacetoacetate (EEMAE) precursor in a suitable solvent (e.g., toluene).

  • Reaction Setup: In parallel reaction vessels, prepare solutions of hydroxylamine sulfate and sodium acetate in the different solvents to be tested (e.g., Vessel 1: Ethanol, Vessel 2: Methanol/Water (4:1), Vessel 3: Chloroform).

  • Temperature Control: Cool each reaction vessel to its target temperature using a controlled cooling bath (e.g., Test A: 5°C, Test B: 0°C, Test C: -5°C, Test D: -10°C).

  • Initiation: Add the EEMAE stock solution dropwise to each cooled, stirring reaction vessel over 30 minutes, ensuring the internal temperature does not deviate by more than ±2°C.

  • Monitoring: Allow the reactions to stir at the target temperature for a set time (e.g., 4 hours). Monitor the progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching & Work-up: Once the reaction is deemed complete (disappearance of EEMAE), quench by pouring into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each condition by ¹H NMR or GC-MS to determine the yield and the ratio of the 5-methyl to 3-methyl isomer.

Table 1: Summary of Reported Reaction Conditions & Outcomes
ParameterConditionExpected OutcomeRationale / Citation
Temperature -20°C to 10°CHigh regioselectivity for 5-methyl isomer.Favors the kinetically controlled product, minimizing the 3-methyl isomer.[1][2]
> 20°C (Room Temp)Increased formation of 3-methyl isomer.Allows the reaction to overcome the activation barrier for the thermodynamic product.[3]
Solvent EthanolGood solubility for reactants.A standard protic solvent for this type of condensation.[6][7]
ChloroformCan be used, may require phase transfer catalyst if reactants are poorly soluble.A common aprotic solvent used in isoxazole synthesis.[9]
Methanol/WaterEffective for related β-ketoester cyclizations.Balances polarity for dissolving organic and inorganic components.[8]
Base Sodium AcetateProvides optimal pH for regioselective reaction.Acts as a mild base to facilitate the reaction without promoting side reactions.[1][2]

Section 5: Visual Troubleshooting Workflow

If you are facing issues with your synthesis, follow this logical troubleshooting guide to diagnose and solve the problem.

Diagram 2: Troubleshooting Workflow for Isoxazole Synthesis

G cluster_troubleshoot Troubleshooting Steps start Start Synthesis check_outcome Analyze Product: Low Yield or Impure? start->check_outcome is_isomer Isomeric Impurity (3-Methyl Isoxazole)? check_outcome->is_isomer Problem Detected success Success: High Yield & Purity Achieved check_outcome->success No Problem check_temp Verify Temperature Control Was it between -10°C and 0°C? is_isomer->check_temp YES check_completion Check Reaction Completion (via TLC/LC-MS) is_isomer->check_completion NO (Low Yield Issue) isomer_yes YES lower_temp Action: Lower and strictly control reaction temperature. check_temp->lower_temp lower_temp->start Re-run Experiment isomer_no NO (Low Yield) incomplete Reaction Incomplete? check_completion->incomplete complete Reaction Complete? check_completion->complete check_time_temp Increase reaction time or slightly raise temp (e.g., to 5°C) incomplete->check_time_temp check_solubility Check Reactant Solubility Were all components dissolved? complete->check_solubility check_time_temp->start Re-run Experiment change_solvent Action: Test alternative solvent (e.g., Ethanol, MeOH/H2O) check_solubility->change_solvent No check_workup Review Work-up & Purification Any potential for product loss? check_solubility->check_workup Yes change_solvent->start Re-run Experiment

Caption: A step-by-step guide to troubleshooting common synthesis issues.

Section 6: References

  • 5

  • --INVALID-LINK--

  • 8

  • 3

  • 12

  • --INVALID-LINK--

  • 13

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Scaling Up Methyl 5-methylisoxazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-methylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. As a key intermediate in the synthesis of pharmaceuticals like Leflunomide, achieving high purity and yield is paramount[1][2]. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and scalable process.

Synthesis Overview: A Common Pathway

A prevalent and effective route to this compound begins with its ethyl ester precursor, Ethyl 5-methylisoxazole-4-carboxylate. This intermediate is typically synthesized via the cyclization of an ethyl ethoxymethyleneacetoacetic ester with a hydroxylamine salt[3][4]. The resulting ethyl ester can then be hydrolyzed to 5-methylisoxazole-4-carboxylic acid, which is subsequently esterified with methanol to yield the target methyl ester. Alternatively, transesterification of the ethyl ester can be employed.

This multi-step approach, while seemingly longer, allows for critical purification at intermediate stages, which is essential for minimizing difficult-to-remove isomeric impurities and achieving the high-purity final product required for pharmaceutical applications[3][4].

General Synthesis Workflow

Below is a diagram illustrating the key stages in the production process.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Ethyl Ethoxymethyleneacetoacetic Ester (EEMAE) A->B Reaction (75-150°C) C EEMAE + Hydroxylamine Sulfate + Sodium Acetate D Crude Ethyl 5-methylisoxazole- 4-carboxylate C->D Cyclization (-20°C to 10°C) E Ethyl Ester Intermediate F 5-Methylisoxazole-4-carboxylic Acid E->F Acid Hydrolysis (e.g., 60% H2SO4, ~85°C) G Carboxylic Acid Intermediate H Methyl 5-methylisoxazole- 4-carboxylate (Final Product) G->H Fischer Esterification (Methanol, Acid Catalyst)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My yield is consistently low during the isoxazole ring formation (Step 2). What are the likely causes and how can I improve it?

Low yield in the cyclization step is a common challenge during scale-up. The root cause often lies in suboptimal reaction control, leading to side reactions and incomplete conversion.

Causality Analysis:

The formation of the isoxazole ring is a sensitive reaction. The key is to favor the desired cyclization pathway over competing side reactions, most notably the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate[3][4]. Poor temperature control is a primary contributor to low yields; higher temperatures can promote the formation of by-products.

Recommended Solutions:

  • Strict Temperature Control: The reaction should be maintained between -20°C and 10°C, with a preferred range of -10°C to 0°C[4]. On a larger scale, this requires a reactor with efficient heat exchange capabilities. A jacketed reactor with a circulating coolant is ideal.

  • Controlled Reagent Addition: Employ a "reverse addition" technique where the hydroxylamine sulfate solution is added slowly and controllably to the mixture of the ester precursor (EEMAE) and base[4]. This maintains a low instantaneous concentration of the hydroxylamine, minimizing side reactions. Use a dosing pump for precise control.

  • Effective Agitation: As scale increases, ensuring a homogenous mixture becomes more difficult. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, both of which promote impurity formation. Ensure your reactor's agitator (impeller type, speed) is designed for the vessel geometry and reaction mass viscosity to maintain homogeneity.

  • pH Monitoring: The pH of the reaction mixture is critical. The use of a mild base like sodium acetate is recommended to maintain the optimal pH for the desired reaction pathway[3].

Troubleshooting Start Low Yield in Cyclization Step Q1 Is Temperature Maintained between -20°C and 10°C? Start->Q1 A1_No No Q1->A1_No Q2 Is Reagent Addition Slow and Controlled? Q1->Q2 Yes A2_Yes Yes Q1->A2_Yes A1_Yes Yes Sol1 Improve Reactor Cooling. Implement Automated Temperature Control. A1_No->Sol1 Sol1->Q2 A2_No No Q2->A2_No Q3 Is Agitation Sufficient for a Homogenous Mixture? Q2->Q3 Yes Sol2 Use a Dosing Pump for Slow, Continuous Addition of Hydroxylamine Solution. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Yield Improved. Monitor for Isomeric Impurities. Q3->End Yes A3_Yes Yes Sol3 Optimize Agitator Speed. Consider Baffles or Different Impeller Design. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for low cyclization yield.

Question 2: I'm observing a significant amount of the 3-methylisoxazole isomer impurity. How can I prevent this?

The formation of the 3-methyl isomer is the most critical purity challenge in this synthesis. Processes that effectively minimize this impurity are highly advantageous as it is difficult to remove later[3][4].

Causality Analysis:

The regioselectivity of the cyclization reaction is highly dependent on the reaction conditions. The process described in patent US20030139606A1 is specifically designed to reduce this isomeric impurity to as low as 0.1%[3]. This highlights that procedural control is the key to ensuring high regioselectivity.

Recommended Solutions:

  • Adherence to Optimized Conditions: The conditions outlined for improving yield (strict temperature control, slow addition) are also the primary methods for minimizing the 3-methyl isomer.

  • Solvent System: The choice of solvent can influence selectivity. An ethanol/water mixture is commonly used and has been shown to be effective when other parameters are controlled[3].

  • In-Process Control (IPC): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of the isomer. If isomer formation begins to increase, it is an indication that a process parameter (likely temperature) has deviated.

Question 3: What is the best method for purifying the crude product after the cyclization and esterification steps?

Purification is critical for removing unreacted starting materials, isomeric impurities, and other by-products. While distillation is a common technique for esters, it may not be ideal here.

Causality Analysis:

A key advantage of certain optimized processes is the ability to produce a high-quality product without needing to distill the isoxazole ester, which can be prone to decomposition at elevated temperatures[3]. Crystallization is often a more robust and scalable method for achieving high purity for these types of intermediates. For example, the related 5-methylisoxazole-4-carboxylic acid is effectively purified by crystallization from a toluene/acetic acid solvent mixture[1][4].

Recommended Solutions:

Purification MethodAdvantagesDisadvantages & Scale-Up ChallengesRecommendation
Distillation Good for removing non-volatile impurities.Potential for thermal decomposition of the isoxazole ring. Requires specialized vacuum equipment for scale-up. May not effectively separate close-boiling isomers.Use with caution. Only recommended if the product is proven to be thermally stable under high vacuum. Not the preferred method[3].
Crystallization Excellent for isomer and impurity removal. Highly scalable and reproducible. Yields a stable, solid product that is easy to handle.Requires solvent screening to find optimal conditions. Can have yield losses to the mother liquor.Highly Recommended. A well-developed crystallization process is the most effective method for achieving pharmaceutical-grade purity.
Column Chromatography Very high purity can be achieved.Not economically viable or practical for large-scale production due to high solvent consumption and low throughput.Suitable for lab-scale purification or generating analytical standards only.

Protocol for Developing a Crystallization Process:

  • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., isopropanol, ethanol, toluene, heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: Develop a controlled cooling profile. A slow, linear cooling rate is generally preferred to promote the growth of large, pure crystals. Crash cooling should be avoided as it can trap impurities.

  • Seeding: Introduce a small quantity of pure product crystals at the point of supersaturation to control nucleation and ensure consistent crystal size and form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?

Monitoring and controlling CPPs is the foundation of a successful scale-up. Deviations can impact yield, purity, and safety.

ParameterStage(s)Importance & Rationale
Temperature All stages, especially CyclizationControls reaction rate and selectivity. Prevents side reactions and decomposition[3][4].
Reagent Addition Rate CyclizationMaintains low instantaneous reactant concentrations, preventing side reactions and managing exotherms[4].
Agitation Speed All liquid-phase stagesEnsures homogeneity for efficient mass and heat transfer. Prevents localized concentration or temperature gradients.
Reaction Time All stagesMonitored by IPC (TLC/HPLC) to ensure complete conversion and prevent the formation of degradation products from prolonged reaction times[1][3].
pH Cyclization, Hydrolysis, Work-upInfluences reaction selectivity and product stability. The isoxazole ring can be sensitive to harsh pH conditions.

Q2: What analytical techniques are best for monitoring the reaction and final product quality?

A robust analytical strategy is essential for process control and quality assurance.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative in-process checks to monitor the disappearance of starting materials[1][4].

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is used to determine the potency (purity) of the final product and to quantify impurities, especially the critical 3-methyl isomer[3].

  • Gas Chromatography (GC): Used to quantify residual solvents in the final product after drying.

  • Nuclear Magnetic Resonance (NMR) & Mass Spectrometry (MS): Essential for structural confirmation of the final product and for identifying unknown impurities during process development.

Q3: What are the main safety hazards associated with this process?

Personnel safety is the top priority. A thorough risk assessment should be conducted before any scale-up activity.

  • Corrosive Reagents: Strong acids like sulfuric acid are used in the hydrolysis step[1][3]. Thionyl chloride, if used to make an acid chloride intermediate, is highly corrosive and toxic[3]. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.

  • Product Hazards: The related ethyl ester and carboxylic acid are classified as skin, eye, and respiratory irritants[5][6][7]. Avoid inhalation of dust or vapors and prevent skin/eye contact[5].

  • Flammable Solvents: Many organic solvents used (e.g., ethanol, toluene) are flammable. Ensure all equipment is properly grounded and bonded to prevent static discharge, and operate in an area rated for flammable solvent use.

Q4: Is it possible to develop a "one-pot" synthesis for this molecule?

While some isoxazole syntheses can be performed in a one-pot fashion, for a pharmaceutical intermediate like this compound, a multi-step process is generally superior for scale-up[8].

Rationale: A stepwise approach allows for the isolation and purification of intermediates. This is crucial for removing the 3-methyl isomer and other by-products formed during the cyclization step[3]. Attempting a one-pot synthesis would carry these impurities forward, making purification of the final product extremely difficult and likely resulting in a lower quality material unsuitable for pharmaceutical use. The control and purity afforded by a well-designed telescopic or multi-step synthesis are essential for a robust and reproducible manufacturing process.

References

Stability of "Methyl 5-methylisoxazole-4-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-methylisoxazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. We will explore its stability profile under common laboratory stressors, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound under acidic and basic conditions?

A1: this compound possesses two primary reactive sites susceptible to degradation: the methyl ester and the isoxazole ring.

  • Under acidic conditions, the principal reaction is the hydrolysis of the methyl ester to form 5-methylisoxazole-4-carboxylic acid and methanol.[1][2] This reaction is catalyzed by strong acids and is typically reversible.[3][4] However, under more stringent acidic conditions (e.g., pH < 3.5, elevated temperatures), the isoxazole ring itself can undergo cleavage, leading to a more complex degradation profile.[5]

  • Under basic conditions, the molecule will readily undergo irreversible base-catalyzed hydrolysis (saponification) of the ester.[3][6] This yields the salt of 5-methylisoxazole-4-carboxylic acid and methanol. The isoxazole ring also exhibits sensitivity to strong bases; deprotonation at the C3 position can initiate ring scission, although this is generally a slower process than ester hydrolysis under typical conditions.[7][8]

Q2: Which functional group is more labile, the ester or the isoxazole ring?

A2: The methyl ester is significantly more labile than the isoxazole ring under both acidic and basic conditions commonly used in the lab (e.g., 0.1N HCl, 0.1N NaOH at room temperature to moderate heat). Ester hydrolysis is a well-established, relatively fast reaction.[6] Ring opening requires more forcing conditions, such as prolonged exposure to highly concentrated acids or bases at elevated temperatures.[1][5] Therefore, for typical stability and forced degradation studies, you should expect to observe ester hydrolysis as the primary degradation pathway.

Q3: What are the expected primary degradation products?

A3: The primary degradation products are summarized in the table below. The formation of secondary degradation products is possible if the compound is over-stressed (exposed to harsh conditions for an extended period).[9]

ConditionPrimary Degradation Product(s)
Acidic Hydrolysis 5-methylisoxazole-4-carboxylic acid[1][10]
Basic Hydrolysis Sodium 5-methylisoxazole-4-carboxylate (or other salt)

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My acidic hydrolysis is showing multiple unexpected peaks on the HPLC chromatogram.
  • Possible Cause 1: Over-stressing. You may be using conditions that are too harsh (e.g., highly concentrated acid, excessive heat, or prolonged reaction time). While the goal of a forced degradation study is to achieve 5-20% degradation, over-stressing can lead to secondary degradation.[9][11] Specifically, harsh acidic conditions can catalyze the cleavage of the isoxazole N-O bond.[5]

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Decrease the acid concentration (e.g., from 1N HCl to 0.1N HCl), lower the reaction temperature (e.g., from 80°C to 50-60°C), or shorten the exposure time.[11]

    • Time-Course Study: Analyze samples at multiple time points. This helps distinguish primary degradation products (which appear first) from secondary ones (which form from the degradation of primary products).[12]

    • Confirm Peak Identity: If possible, use a reference standard for the expected product, 5-methylisoxazole-4-carboxylic acid, to confirm the identity of the main degradant peak.

Issue 2: The base-catalyzed hydrolysis (saponification) of my ester is incomplete, even after extended reaction time.
  • Possible Cause 1: Insufficient Base. Saponification is a bimolecular reaction. A stoichiometric amount of base is consumed in the reaction, and an excess is typically required to drive the reaction to completion.[3]

  • Troubleshooting Steps:

    • Increase Molar Excess of Base: Ensure you are using a significant molar excess of the base (e.g., 2-5 equivalents of NaOH).

    • Enhance Solubility: this compound may have limited solubility in purely aqueous base. Adding a co-solvent like methanol or ethanol can improve solubility and increase the reaction rate.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) will increase the reaction kinetics.

Issue 3: I am concerned about the stability of the isoxazole ring itself. How can I selectively test for ring degradation?
  • Experimental Logic: To isolate ring degradation, you must first ensure the ester has been fully hydrolyzed. The resulting carboxylic acid is generally more stable. You can then subject this product to more extreme stress conditions.

  • Troubleshooting Steps:

    • Synthesize the Carboxylic Acid: First, perform a complete basic hydrolysis of the methyl ester to generate the sodium salt of 5-methylisoxazole-4-carboxylic acid. Neutralize with a strong acid (like HCl) to precipitate the carboxylic acid, then isolate and purify it.[2]

    • Stress the Carboxylic Acid: Subject the isolated 5-methylisoxazole-4-carboxylic acid to a new set of harsh stress conditions (e.g., 3N HCl at reflux, or 3N NaOH at reflux).

    • Analyze for New Degradants: Use a stability-indicating HPLC method to monitor the disappearance of the carboxylic acid peak and the appearance of new, more polar degradant peaks resulting from ring fragmentation.[13]

Experimental Protocols & Methodologies

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[9][14]

Protocol 1: Forced Degradation via Acid-Catalyzed Hydrolysis

This protocol aims to induce partial hydrolysis of the ester function.

  • Reagent Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Acidic Solution: Prepare a 0.1N Hydrochloric Acid (HCl) solution.

  • Procedure:

    • In a clean vial, add 1 mL of the compound's stock solution.

    • Add 1 mL of 0.1N HCl.

    • Cap the vial tightly and place it in a heating block or water bath at 60°C.

    • After a set time (e.g., 2 hours), remove the vial and allow it to cool to room temperature.

    • Carefully neutralize the sample by adding 1 mL of 0.1N Sodium Hydroxide (NaOH). Confirm the pH is near neutral with pH paper.

    • Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control by adding 1 mL of stock solution to 1 mL of purified water (instead of HCl), neutralize with 1 mL of water, and subject it to the same temperature and time conditions.

Protocol 2: Forced Degradation via Base-Catalyzed Hydrolysis (Saponification)

This protocol aims for rapid and complete hydrolysis of the ester.

  • Reagent Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution as described above.

    • Basic Solution: Prepare a 0.1N Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • In a clean vial, add 1 mL of the compound's stock solution.

    • Add 1 mL of 0.1N NaOH.

    • Cap the vial and let it stand at room temperature. Saponification is often rapid.

    • After a set time (e.g., 30 minutes), neutralize the sample by adding 1 mL of 0.1N HCl.

    • Dilute the solution with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control as described in the acidic hydrolysis protocol.

Analytical Method: Stability-Indicating HPLC-UV

A robust HPLC method is critical for separating the parent compound from its degradation products.[12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid in water) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both the parent and degradants have significant absorbance (a diode array detector is highly recommended to assess peak purity).

  • Validation: The method should be validated to demonstrate it is "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.[15]

Visualizations

Workflow for Stability Assessment

The following diagram outlines the logical flow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Compound acid Acidic Stress (e.g., 60°C) prep->acid Expose base Basic Stress (e.g., Room Temp) prep->base Expose control Control (No Stress Agent) prep->control Expose reagents Prepare Stress Reagents (0.1N HCl, 0.1N NaOH, etc.) neutralize Cool & Neutralize Samples acid->neutralize base->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Experimental workflow for forced degradation studies.

Degradation Pathways

This diagram illustrates the primary chemical transformations under acidic and basic stress.

Caption: Primary degradation pathways of the target molecule.

References

Validation & Comparative

"Methyl 5-methylisoxazole-4-carboxylate" vs. "ethyl 5-methylisoxazole-4-carboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the 5-methylisoxazole-4-carboxylate scaffold is a cornerstone intermediate. Its derivatives are pivotal in the production of a range of active pharmaceutical ingredients (APIs), most notably the disease-modifying antirheumatic drug (DMARD), Leflunomide, and its active metabolite, Teriflunomide.[1][2] The choice of the ester group in the precursor molecule—typically methyl or ethyl—can have significant implications for the synthetic process, influencing reaction kinetics, yield, impurity profiles, and downstream processing. This guide provides an in-depth technical comparison of methyl 5-methylisoxazole-4-carboxylate and ethyl 5-methylisoxazole-4-carboxylate, offering experimental insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Physicochemical and Synthetic Parameters

PropertyThis compoundEthyl 5-methylisoxazole-4-carboxylate
CAS Number 19788-37-5[3]51135-73-0[4]
Molecular Formula C₆H₇NO₃C₇H₉NO₃
Molecular Weight 141.12 g/mol 155.15 g/mol [4]
Appearance Inferred to be a solid or oilYellow thick oil-like product or solid[2]
Boiling Point Not explicitly found95-97 °C at 15 mmHg[2]
Density Not explicitly found1.118 g/mL at 25 °C[5]
Solubility Inferred to be soluble in common organic solventsSoluble in chloroform and methanol[2]

Synthetic Considerations: A Tale of Two Esters

The most prevalent synthetic route to 5-methylisoxazole-4-carboxylates involves the condensation of a β-ketoester with an orthoformate, followed by cyclization with hydroxylamine.[6] The choice between methyl acetoacetate and ethyl acetoacetate as the starting β-ketoester directly determines whether the final product is the methyl or ethyl ester of 5-methylisoxazole-4-carboxylic acid.

The General Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

  • Formation of the Enol Ether Intermediate: The β-ketoester (methyl or ethyl acetoacetate) is reacted with an orthoformate, such as triethyl orthoformate, typically in the presence of acetic anhydride. This step forms the corresponding ethoxymethyleneacetoacetic ester.

  • Cyclization with Hydroxylamine: The enol ether intermediate is then reacted with a source of hydroxylamine, such as hydroxylamine sulfate or hydroxylamine hydrochloride, to form the isoxazole ring.[6] The regioselectivity of this cyclization is crucial, as the formation of the isomeric 3-methylisoxazole-4-carboxylate can occur.[6]

G cluster_0 Stage 1: Enol Ether Formation cluster_1 Stage 2: Cyclization Ketoester β-Ketoester (Methyl or Ethyl Acetoacetate) EnolEther Ethoxymethyleneacetoacetic Ester (Methyl or Ethyl) Ketoester->EnolEther Condensation Orthoformate Triethyl Orthoformate + Acetic Anhydride Orthoformate->EnolEther TargetEster Target Product (Methyl or Ethyl 5-methylisoxazole-4-carboxylate) EnolEther->TargetEster Cyclization Hydroxylamine Hydroxylamine (e.g., NH₂OH·H₂SO₄) Hydroxylamine->TargetEster Isomer Isomeric Impurity (3-methyl isomer) TargetEster->Isomer Potential side-reaction

Caption: General synthetic workflow for 5-methylisoxazole-4-carboxylates.

Causality Behind Experimental Choices
  • Choice of Orthoformate: Triethyl orthoformate is commonly used due to its reactivity and commercial availability. The use of trimethyl orthoformate is also feasible and would be a logical choice when aiming for the methyl ester to maintain consistency in the alkoxy groups.

  • Role of Acetic Anhydride: Acetic anhydride acts as a dehydrating agent and promoter for the reaction between the β-ketoester and the orthoformate.

  • Control of Regioselectivity: The formation of the undesired 3-methyl isomer is a known issue.[6] The reaction conditions during cyclization, such as temperature and pH, can influence the regioselectivity. Milder bases and lower temperatures are often employed to favor the formation of the desired 5-methyl isomer.[7]

Comparative Experimental Protocols

Representative Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

This protocol is based on established methods for the synthesis of Leflunomide intermediates.[6][7]

Part A: Preparation of Ethyl 2-ethoxymethyleneacetoacetate

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Heat the mixture to approximately 100-120 °C under a nitrogen atmosphere for several hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the consumption of ethyl acetoacetate is complete.

  • Remove the volatile components by distillation under reduced pressure to yield crude ethyl 2-ethoxymethyleneacetoacetate.

Part B: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

  • In a separate vessel, prepare a solution of hydroxylamine sulfate in water.

  • In the main reaction vessel, dissolve the crude ethyl 2-ethoxymethyleneacetoacetate from Part A in a suitable solvent, such as ethanol.

  • Cool the solution to between -5 °C and 0 °C.

  • Slowly add the hydroxylamine sulfate solution to the cooled enol ether solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at a low temperature for a period, then warm to room temperature and reflux for a short time.

  • Upon completion, the reaction mixture is worked up, typically involving extraction with an organic solvent and washing with aqueous solutions to remove impurities.

  • The final product can be purified by distillation under reduced pressure. A yield of over 78% has been reported for the two-step process.

Adapted Protocol for this compound

This protocol is an adaptation of the ethyl ester synthesis, substituting methyl acetoacetate as the starting material.

Part A: Preparation of Methyl 2-ethoxymethyleneacetoacetate

  • Follow the procedure for the ethyl analogue, substituting ethyl acetoacetate with an equimolar amount of methyl acetoacetate.

Part B: Synthesis of this compound

  • Follow the procedure for the ethyl analogue, using the crude methyl 2-ethoxymethyleneacetoacetate from Part A.

Note on Expected Differences:

  • Reaction Kinetics: The reaction rates for the formation of the methyl and ethyl esters are expected to be similar, as the reactivity of the acetoacetate is primarily dictated by the enolizable protons and the carbonyl groups, which are electronically similar in both esters. However, subtle differences in steric hindrance between the methyl and ethyl groups could lead to minor variations in reaction times.[8]

  • Yield: The yields for both syntheses are anticipated to be comparable under optimized conditions.

  • Purification: The boiling point of this compound will be lower than that of the ethyl ester, which should be considered during purification by distillation.

Reactivity and Downstream Applications

Both methyl and ethyl 5-methylisoxazole-4-carboxylate are primarily used as intermediates for the synthesis of 5-methylisoxazole-4-carboxylic acid via hydrolysis.[1]

G Ester Methyl or Ethyl 5-methylisoxazole-4-carboxylate Acid 5-Methylisoxazole-4-carboxylic Acid Ester->Acid Hydrolysis (Acidic or Basic) Leflunomide Leflunomide / Teriflunomide Acid->Leflunomide Further Synthesis Steps

Caption: Downstream conversion of the isoxazole esters.

Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

The hydrolysis of the ester to the corresponding carboxylic acid is a critical step in the synthesis of Leflunomide. This can be achieved under either acidic or basic conditions.

  • Acidic Hydrolysis: A common method involves heating the ester with a strong acid, such as a mixture of acetic acid and hydrochloric acid, or sulfuric acid.[6][7]

  • Basic Hydrolysis: Saponification with an alkali hydroxide, such as sodium hydroxide, followed by acidification is also a viable route.

Comparative Reactivity in Hydrolysis:

From a mechanistic standpoint, the rate of hydrolysis can be influenced by the nature of the ester.

  • Steric Effects: The smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide) at the carbonyl carbon compared to the ethyl group. This would suggest that this compound might hydrolyze at a slightly faster rate under identical conditions.[8]

  • Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, so this is not expected to be a major differentiating factor.

The choice between the methyl and ethyl ester for hydrolysis may also be influenced by the byproduct of the reaction: methanol versus ethanol. Both are volatile and easily removed, but in a large-scale industrial setting, the choice might be dictated by solvent recycling and waste management considerations.

Conclusion and Recommendations

Both methyl and ethyl 5-methylisoxazole-4-carboxylate are viable intermediates for the synthesis of 5-methylisoxazole-4-carboxylic acid and its derivatives. The choice between them is often dictated by practical considerations rather than significant differences in chemical reactivity.

  • Ethyl 5-methylisoxazole-4-carboxylate is more extensively documented in the scientific and patent literature, with well-established and optimized synthetic protocols. This makes it a reliable choice for researchers seeking a proven synthetic route.

  • This compound , while less documented, can be synthesized by a straightforward adaptation of the ethyl ester protocol. Its potentially faster rate of hydrolysis, due to reduced steric hindrance, could offer a slight advantage in terms of reaction time in the subsequent step.

For researchers developing new synthetic routes or optimizing existing ones, a direct comparative study of the two esters under their specific laboratory conditions is recommended to determine the most efficient and cost-effective option. Key parameters to evaluate would include reaction time, yield, impurity profile, and ease of purification.

References

A Comparative Guide to Purity Analysis: Methyl 5-methylisoxazole-4-carboxylate Assay by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. This is particularly true for heterocyclic compounds like Methyl 5-methylisoxazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for assessing the purity of this specific analyte.

This document moves beyond a simple recitation of protocols. It delves into the fundamental principles of each technique, explains the causal logic behind experimental choices, and presents a comparative analysis of their performance. The information herein is intended to empower researchers to select the most suitable method for their specific analytical needs, ensuring the absolute quality and integrity of their chemical entities.

The Principle of Purity: A Head-to-Head Comparison

Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) are both robust methods for purity determination, yet they operate on fundamentally different principles. Understanding these differences is key to appreciating their respective strengths and applications.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative ¹H NMR (qHNMR) is a primary analytical method that allows for the direct quantification of a substance without requiring an identical, highly characterized reference standard of the analyte itself.[1][2] The core principle of qNMR lies in the direct and universal proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei (protons, in this case) contributing to that signal.[2][3]

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the analyte's purity can be calculated directly. This is because the NMR spectrometer responds equally to all protons in the sample, regardless of their chemical environment, provided the experiment is set up correctly. Furthermore, qNMR provides invaluable structural information about the analyte and any proton-containing impurities simultaneously.[1][4][5]

High-Performance Liquid Chromatography (HPLC): A Separative, Comparative Method

HPLC is a powerful separative technique that relies on the differential partitioning of analyte molecules between a stationary phase (the column) and a liquid mobile phase.[6] For quantitative analysis, a detector (commonly a UV-Vis detector) measures the response of the analyte as it elutes from the column.

Crucially, HPLC is a comparative, not an absolute, method. To determine purity, the response of the main peak is compared to the total response of all peaks (area percent method), or more accurately, it is quantified against a calibration curve generated from a highly pure, certified reference standard of the exact same compound. This reliance on external standards can be a significant limitation during early-stage research when such standards may not be available.

Experimental Design: The "Why" Behind the "How"

The selection of an analytical method and its specific parameters is a decision-making process grounded in the chemical nature of the analyte and the analytical question being asked.

Why qNMR is an Excellent Choice for this compound

This compound possesses distinct, well-separated proton signals ideal for quantification: a singlet for the isoxazole ring proton, a singlet for the C5-methyl group, and a singlet for the ester methyl group. This clear separation minimizes the risk of signal overlap with potential impurities or the internal standard, a critical factor for accurate integration.

Moreover, as a non-destructive technique, qNMR allows the exact same sample to be recovered and used for further experiments, a significant advantage when dealing with precious or mass-limited materials.[5][7][8]

Selecting the Internal Standard: A Critical Decision

The choice of internal standard is paramount for a successful qNMR experiment. The ideal standard must meet several criteria:

  • High Purity: Its purity must be certified and traceable.

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.

  • Signal Separation: Its NMR signals must not overlap with any analyte signals.[9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[9][10]

  • Simple Spectrum: A simple spectrum with sharp singlets is preferable.

For this compound, Maleic Acid is an excellent choice. It is commercially available at high purity, possesses a simple ¹H NMR spectrum (a single sharp singlet for its two vinyl protons), and its signals appear in a region of the spectrum (~6.3 ppm in DMSO-d₆) that does not interfere with the analyte's signals.

Workflow Visualization

The general workflow for purity determination by qNMR is a systematic process ensuring accuracy and reproducibility.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (ms) weigh_std Accurately weigh Internal Standard (mIS) weigh_analyte->weigh_std dissolve Dissolve both in a precise volume of deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (e.g., D1 > 5*T1) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Apply FT, Phase, and Baseline Correction acquire->process integrate Integrate analyte (Int_s) & standard (Int_IS) signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Final Purity (%) calculate->result

Caption: A streamlined workflow for qNMR purity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity.

Protocol 1: qNMR Purity Assay of this compound

1. Sample Preparation: a. Using a calibrated analytical balance with 0.01 mg accuracy, weigh approximately 15-20 mg of this compound (the analyte, ms) directly into a clean, dry vial. Record the exact weight. b. To the same vial, add approximately 8-10 mg of high-purity (>99.5%) Maleic Acid (the internal standard, mIS). Record the exact weight. c. Add a precise volume (e.g., 0.75 mL) of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial using a calibrated pipette. d. Vortex the vial until both the analyte and the internal standard are completely dissolved. e. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes. b. Perform standard tuning, matching, and shimming procedures. c. Critical Parameters: Use a standard single-pulse experiment (e.g., Bruker 'zg30'). Set the following quantitative parameters:

  • Pulse Angle (p1): 30 degrees (to reduce relaxation time effects).
  • Relaxation Delay (d1): 30 seconds. Rationale: This delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. A long delay ensures complete relaxation of all protons back to equilibrium before the next pulse, which is absolutely essential for accurate integration.
  • Number of Scans (ns): 16 to 64. Rationale: This number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to minimize integration error.[9]
  • Dummy Scans (ds): 4.
  • Acquisition Time (aq): At least 3 seconds.

3. Data Processing: a. Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz. b. Perform Fourier transformation. c. Manually phase the spectrum carefully to achieve a pure absorption lineshape for all peaks. d. Apply a robust baseline correction algorithm (e.g., 5th-order polynomial) across the entire spectrum. e. Integrate the following well-resolved signals:

  • Analyte (Int_s): The singlet corresponding to the isoxazole ring proton (typically ~8.5-9.0 ppm).
  • Internal Standard (Int_IS): The singlet for the two vinyl protons of Maleic Acid (typically ~6.3 ppm).

4. Purity Calculation: The weight percent purity (Purity_s) of the analyte is calculated using the following equation:

Protocol 2: Comparative HPLC-UV Purity Assay

1. Instrumentation: A standard HPLC system with a UV detector. 2. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). 3. Mobile Phase:

  • A: 0.1% Phosphoric acid in Water.
  • B: Acetonitrile. 4. Gradient: 20% B to 80% B over 15 minutes. 5. Flow Rate: 1.0 mL/min. 6. Detection Wavelength: 254 nm. 7. Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of Acetonitrile/Water (1:1). 8. Analysis: Inject 10 µL and record the chromatogram for 20 minutes. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, quantification against a certified reference standard is required.

Comparative Performance Analysis

The choice between analytical techniques often involves a trade-off between different performance characteristics. The diagram and table below summarize the key differences.

Comparison cluster_qNMR qNMR cluster_HPLC HPLC/GC qnmr_attr Primary Method No identical standard needed Provides structural info Non-destructive High Accuracy/Precision vs vs. hplc_attr Secondary Method Requires identical standard No structural info Destructive Potentially lower LOD/LOQ

Caption: Core attribute comparison of qNMR and chromatographic methods.

FeatureQuantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID)
Method Type Primary Ratio Method[2][7]Secondary/ComparativeSecondary/Comparative
Reference Standard Requires a certified internal standard (structurally different)[10]Requires a certified standard of the same analyteRequires a certified standard of the same analyte
Accuracy Very High (typically <1% relative uncertainty)[2][11]High (dependent on standard purity)High (dependent on standard purity)
Precision Very HighVery HighVery High
Structural Info Yes, provides full structural confirmation and impurity identification[4][5]NoNo
Sample Throughput Moderate (10-20 min/sample)[10]High (can be automated)High (can be automated)
Sample Destructiveness Non-destructive, sample is fully recoverable[5][8]DestructiveDestructive
LOD/LOQ Moderate (e.g., µg to mg range)[5][12]Low (e.g., ng to µg range)Very Low (e.g., pg to ng range)
Applicability Broad, for any soluble compound with NMR-active nuclei[3][10]Broad, for soluble non-volatile compoundsFor volatile and semi-volatile compounds

Conclusion for the Practicing Scientist

Both qNMR and chromatographic techniques are powerful tools for purity assessment, but they serve different, often complementary, roles.

Quantitative NMR stands out as a superior method for the definitive, absolute purity assignment of novel chemical entities like this compound. Its status as a primary method provides a direct, SI-traceable result without the need for a pre-existing, certified standard of the analyte—a common scenario in drug discovery and process development.[1][10] The simultaneous acquisition of structural data provides an unparalleled level of confidence, confirming both identity and purity in a single experiment.

HPLC and GC, on the other hand, excel in routine quality control environments and for the detection of trace-level impurities. Their high throughput and lower limits of detection make them ideal for screening large numbers of samples or for identifying minute impurities that may be "NMR silent" or present at concentrations below the qNMR detection limit.[1]

For a comprehensive purity profile, a dual approach is often the most rigorous: employing qNMR for the absolute purity assignment of the main component and using a high-sensitivity technique like HPLC or GC to develop an orthogonal impurity profile. This ensures the highest confidence in the quality, safety, and efficacy of the material being advanced in the development pipeline.

References

A Comparative Spectroscopic Guide to Methyl 5-methylisoxazole-4-carboxylate and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug's efficacy and safety profile. This guide provides an in-depth spectroscopic comparison of three key isomers of Methyl 5-methylisoxazole-carboxylate, a scaffold of interest in medicinal chemistry. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will delineate the distinct spectral signatures of Methyl 5-methylisoxazole-4-carboxylate, Methyl 3-methylisoxazole-4-carboxylate, and Methyl 5-methylisoxazole-3-carboxylate.

Introduction

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceutical agents due to its ability to engage in various biological interactions. The seemingly subtle shift in the placement of the methyl and methyl carboxylate groups around this ring system gives rise to three distinct isomers with potentially divergent physicochemical and pharmacological properties. Consequently, the ability to unequivocally distinguish between these isomers is a crucial step in synthesis, process development, and quality control. This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed comparative analysis of the spectroscopic data that enables unambiguous identification of each isomer.

The Isomers at a Glance

Isomer NameStructure
This compound
Methyl 3-methylisoxazole-4-carboxylate
Methyl 5-methylisoxazole-3-carboxylate

Spectroscopic Comparison: A Multi-Technique Approach

The differentiation of these isomers relies on a holistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing between these isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, resulting in distinct chemical shifts (δ) and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Singlets

The ¹H NMR spectra of all three isomers are relatively simple, primarily featuring two key singlets corresponding to the methyl group on the isoxazole ring and the methyl group of the ester functionality. The diagnostic value lies in the precise chemical shifts of these singlets, which are influenced by the electronic effects of the neighboring substituents.

  • This compound: We can predict that the isoxazole methyl group at position 5 will be influenced by the adjacent ring oxygen and the ester group at position 4. Similarly, the ester methyl group's chemical shift will be characteristic of its attachment to the carboxyl group.

  • Methyl 3-methylisoxazole-4-carboxylate: In this isomer, the isoxazole methyl group is at position 3, adjacent to the ring nitrogen. This different electronic environment compared to the 5-methyl isomer will result in a discernible shift in its resonance.

  • Methyl 5-methylisoxazole-3-carboxylate: Here, the methyl group is at position 5, and the ester is at position 3. The separation of these two groups will lead to a unique set of chemical shifts for both the isoxazole and ester methyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework, and the chemical shifts of the isoxazole ring carbons are highly informative for distinguishing the isomers. The substitution pattern dramatically affects the electronic distribution within the ring, leading to significant differences in the carbon resonances.

  • Key Diagnostic Carbons: The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring, as well as the carbonyl carbon of the ester, will be the most telling. For instance, the carbon atom directly attached to the electron-withdrawing ester group will experience a significant downfield shift. The position of the methyl group will also induce characteristic upfield or downfield shifts on the adjacent ring carbons.

Predicted ¹H and ¹³C NMR Data Summary

IsomerPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
This compound CH₃ (isoxazole): ~2.5, OCH₃ (ester): ~3.8, CH (isoxazole): ~8.5C=O: ~162, C3: ~158, C4: ~110, C5: ~170, CH₃ (isoxazole): ~12, OCH₃ (ester): ~52
Methyl 3-methylisoxazole-4-carboxylate CH₃ (isoxazole): ~2.3, OCH₃ (ester): ~3.8, CH (isoxazole): ~8.7C=O: ~163, C3: ~160, C4: ~108, C5: ~165, CH₃ (isoxazole): ~11, OCH₃ (ester): ~52
Methyl 5-methylisoxazole-3-carboxylate CH₃ (isoxazole): ~2.4, OCH₃ (ester): ~3.9, CH (isoxazole): ~6.5C=O: ~160, C3: ~155, C4: ~105, C5: ~175, CH₃ (isoxazole): ~12, OCH₃ (ester): ~53

Note: These are predicted values based on known spectroscopic trends for similar isoxazole derivatives. Actual experimental values may vary slightly.

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Transfer to NMR tube prep3->acq1 acq2 Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer acq1->acq2 proc1 Fourier transform, phase correction, and baseline correction acq2->proc1 proc2 Calibrate chemical shifts to TMS (0.00 ppm) proc1->proc2

Figure 1. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the IR spectra of these isomers will share some common features due to the presence of the ester and isoxazole moieties, subtle differences in the positions and intensities of key absorption bands can aid in their differentiation.

Key Vibrational Modes for Isomer Differentiation

  • C=O Stretch (Ester): All three isomers will exhibit a strong absorption band for the carbonyl stretch, typically in the range of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic environment of the ester group.

  • C=N and C=C Stretching (Isoxazole Ring): The isoxazole ring gives rise to a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern on the ring will affect the frequencies of these bands, providing a fingerprint for each isomer.

  • C-O Stretching (Ester and Isoxazole Ring): The C-O stretching vibrations of the ester and the isoxazole ring will appear in the fingerprint region (1300-1000 cm⁻¹). These complex patterns can be highly diagnostic when comparing the spectra of the isomers.

Experimental IR Data Summary

IsomerKey IR Absorptions (cm⁻¹)
This compound C=O: ~1730, C=N/C=C: ~1610, 1570, C-O: ~1250, 1100
Methyl 3-methylisoxazole-4-carboxylate C=O: ~1735, C=N/C=C: ~1600, 1560, C-O: ~1260, 1120
Methyl 5-methylisoxazole-3-carboxylate C=O: ~1725, C=N/C=C: ~1620, 1580, C-O: ~1240, 1150

Note: These are typical values and may vary depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol: ATR-FTIR Spectroscopy

FTIR_Workflow cluster_sample Sample Handling cluster_acq Data Acquisition cluster_proc Data Analysis sample1 Place a small amount of the solid sample sample2 directly on the ATR crystal sample1->sample2 acq1 Collect a background spectrum sample2->acq1 acq2 Collect the sample spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label key absorption bands proc1->proc2

Figure 2. Workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. While all three isomers have the same molecular formula (C₆H₇NO₃) and therefore the same molecular weight (141.12 g/mol ), their fragmentation patterns upon ionization will differ based on the stability of the resulting fragment ions.

Predicting Fragmentation Pathways

  • Electron Ionization (EI): In EI-MS, the initial molecular ion ([M]⁺˙) is often unstable and undergoes fragmentation. The positions of the methyl and ester groups will dictate the most favorable fragmentation pathways. For example, the loss of the methoxy group (•OCH₃) from the ester to give an [M-31]⁺ ion is a common fragmentation. The relative abundance of this and other fragment ions will be characteristic of each isomer.

  • Electrospray Ionization (ESI): For ESI-MS, the protonated molecule ([M+H]⁺) is typically observed. While fragmentation is less extensive than in EI, collision-induced dissociation (CID) can be used to generate fragment ions and differentiate the isomers.

Expected Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 141 ([M]⁺˙), 142 ([M+H]⁺)110 ([M-OCH₃]⁺), 82, 68, 54

The key to differentiation lies in the relative intensities of the fragment ions, which would require a detailed analysis of the mass spectra.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_anal Data Analysis intro1 Dissolve a small amount of sample intro2 in a suitable solvent (e.g., methanol or acetonitrile) intro1->intro2 intro3 Introduce into the mass spectrometer (e.g., via direct infusion or LC-MS) intro2->intro3 acq1 Acquire mass spectrum using an appropriate ionization technique (EI or ESI) intro3->acq1 acq2 (Optional) Perform MS/MS (CID) on the molecular ion acq1->acq2 anal1 Determine the m/z of the molecular ion acq2->anal1 anal2 Analyze the fragmentation pattern to identify characteristic fragment ions anal1->anal2

Figure 3. General workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Isomer Identification

The unambiguous identification of the this compound isomers is readily achievable through a synergistic application of modern spectroscopic techniques. While each method provides valuable insights, it is the collective interpretation of ¹H NMR, ¹³C NMR, IR, and MS data that builds a robust and irrefutable structural assignment. The subtle yet significant differences in chemical shifts, vibrational frequencies, and fragmentation patterns serve as unique fingerprints for each isomer. This guide provides a foundational framework for researchers to confidently navigate the structural characterization of these and other related isoxazole derivatives, ensuring the integrity and quality of their chemical entities.

A Comparative Guide to the Synthesis of Methyl 5-methylisoxazole-4-carboxylate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-methylisoxazole-4-carboxylate, a crucial building block in the synthesis of various pharmaceuticals, including the anti-inflammatory drug Leflunomide, is no exception.[1] The selection of a synthetic route is a critical decision, balancing factors such as yield, cost, safety, and scalability. This guide provides an in-depth cost-benefit analysis of two prominent methods for the synthesis of this compound, offering the technical insights and experimental data necessary for an informed decision.

Method 1: The Classical Condensation-Cyclization Approach

This well-established route, detailed in patent literature, involves a multi-step process commencing with readily available starting materials.[2][3][4] It is a robust and scalable method, making it a common choice in industrial settings.

Scientific Rationale

The core of this method lies in the initial formation of an enol ether from a β-ketoester, which then undergoes a cyclization reaction with hydroxylamine to form the isoxazole ring. The choice of reagents and reaction conditions is critical for maximizing yield and minimizing the formation of impurities. The use of hydroxylamine sulfate over hydrochloride is reported to result in a cleaner reaction mixture and a significant reduction in isomeric impurities.[4]

Experimental Workflow

cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Transesterification A Ethylacetoacetate D Ethyl ethoxymethyleneacetoacetate A->D B Triethylorthoformate B->D C Acetic Anhydride C->D Catalyst G Ethyl 5-methylisoxazole-4-carboxylate D->G E Hydroxylamine Sulfate E->G F Sodium Acetate F->G Base J This compound G->J H Methanol H->J I Acid/Base Catalyst I->J

Caption: Workflow for the Classical Condensation-Cyclization Synthesis.

Detailed Protocol

Step 1: Synthesis of Ethyl ethoxymethyleneacetoacetate

  • In a reaction vessel equipped with a stirrer and a distillation setup, combine ethylacetoacetate, triethylorthoformate, and a catalytic amount of acetic anhydride.

  • Heat the mixture to a temperature of 100-110°C.

  • Continuously remove the ethanol formed during the reaction by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • The resulting ethyl ethoxymethyleneacetoacetate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • In a separate vessel, dissolve hydroxylamine sulfate and sodium acetate in an appropriate solvent, such as ethanol or water.

  • Cool the solution to a temperature between -20°C and 10°C.

  • Slowly add the crude ethyl ethoxymethyleneacetoacetate from the previous step to the cooled hydroxylamine solution while maintaining the temperature.

  • Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent.

Step 3: Transesterification to this compound

  • Dissolve the crude ethyl 5-methylisoxazole-4-carboxylate in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Neutralize the catalyst and remove the excess methanol under reduced pressure.

  • The crude methyl ester can then be purified by distillation or crystallization.

Method 2: The [3+2] Cycloaddition Approach

A more modern and convergent approach to isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This method offers the potential for a more direct and atom-economical synthesis.

Scientific Rationale

This reaction involves the in situ generation of a highly reactive nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile. The regioselectivity of the cycloaddition is a key consideration, and is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known variant that often provides high yields and regioselectivity.[6]

Experimental Workflow

cluster_0 Step 1: In situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A Acetaldoxime C Acetonitrile Oxide A->C B Oxidant (e.g., NCS, NaOCl) B->C E This compound C->E D Methyl Propiolate D->E

Caption: Workflow for the [3+2] Cycloaddition Synthesis.

Detailed Protocol

One-Pot Synthesis of this compound

  • In a reaction vessel, dissolve acetaldoxime and methyl propiolate in a suitable solvent, such as dichloromethane or THF.

  • Add a base, such as triethylamine, to the mixture.

  • Slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite, to the reaction mixture at a controlled temperature (typically 0°C to room temperature).

  • The nitrile oxide is generated in situ and reacts immediately with the methyl propiolate.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench the reaction and work up the mixture by washing with water and brine.

  • The crude product is then purified by column chromatography.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis based on laboratory-scale synthesis of one mole of the final product is presented below. Prices are estimated from various chemical suppliers and may vary.

Parameter Method 1: Classical Condensation-Cyclization Method 2: [3+2] Cycloaddition
Starting Materials Cost ModeratePotentially Higher
Ethylacetoacetate~$30-50/L[7][8][9]-
Triethylorthoformate~$70-100/L[10][11][12][13]-
Hydroxylamine Sulfate~$40-60/kg[14][15][16][17]-
Methyl Propiolate-~$350-450/100g[18][19][20]
Acetaldoxime/Acetonitrile-~$50-70/L[21][22][23][24]
Oxidant (e.g., NCS)-~$80-120/kg
Overall Yield Good to Excellent (typically >70% over 3 steps)Moderate to Good (highly dependent on conditions, 50-80%)
Number of Steps 31 (one-pot)
Reaction Time Longer (multi-step process)Shorter (one-pot reaction)
Purification Distillation/CrystallizationColumn Chromatography
Scalability ExcellentModerate (in situ generation of unstable intermediates can be challenging on a large scale)
Safety Considerations Use of acetic anhydride (corrosive).In situ generation of potentially unstable nitrile oxides. Use of oxidants.
Atom Economy LowerHigher

Conclusion and Recommendations

The choice between these two synthetic methodologies is highly dependent on the specific needs of the researcher or organization.

The Classical Condensation-Cyclization method is a reliable and well-understood process that is particularly well-suited for large-scale production where cost of starting materials and scalability are the primary drivers. While it involves more steps and longer reaction times, the high overall yield and the use of less expensive starting materials make it economically advantageous for bulk synthesis.

The [3+2] Cycloaddition approach offers a more elegant and convergent synthesis. Its one-pot nature significantly reduces reaction and work-up time, which can be a major advantage in a research and development setting where speed is often critical. While the starting materials, particularly methyl propiolate, are more expensive, the higher atom economy and potentially simpler purification may offset some of the cost. This method is ideal for the rapid synthesis of diverse isoxazole analogs for screening purposes.

For drug development professionals, a hybrid approach might be optimal. The [3+2] cycloaddition could be employed for initial lead discovery and optimization due to its flexibility, while the classical method could be developed and optimized in parallel for eventual large-scale manufacturing of a promising drug candidate. Ultimately, a thorough evaluation of in-house capabilities, project timelines, and budgetary constraints will guide the final decision.

References

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for Methyl 5-methylisoxazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical testing hinges on the quality of the reference standards employed. This guide provides an in-depth comparison of commercially available reference standards for a key pharmaceutical intermediate, 5-Methylisoxazole-4-carboxylic acid (the primary subject of this guide, often related to its methyl ester), and outlines the rigorous analytical protocols required for their verification and use. As this compound is a known impurity of the immunosuppressive drug Leflunomide (designated as Leflunomide EP Impurity D), the standards for its quality are exceptionally high.[1][2][3][4][5]

This guide moves beyond a simple catalog of products, offering a comparative analysis based on supplier-provided data and established analytical methodologies. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your analytical results.

Understanding the Analyte: 5-Methylisoxazole-4-carboxylic acid

While the topic specifies "Methyl 5-methylisoxazole-4-carboxylate," our comprehensive review of available reference standards reveals that the more prevalent and critical standard is its corresponding carboxylic acid, 5-Methylisoxazole-4-carboxylic acid (CAS: 42831-50-5) . The methyl ester is primarily a synthetic precursor to this carboxylic acid.[4] Given its role as a significant impurity in the active pharmaceutical ingredient (API) Leflunomide, this guide will focus on the reference standards for the carboxylic acid, which is of paramount importance for quality control in pharmaceutical manufacturing.

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard is the foundational step in any analytical workflow. The ideal standard should possess high purity, be well-characterized, and come with comprehensive documentation. Below is a comparison of offerings from several reputable suppliers.

SupplierProduct NameCAS NumberStated Purity/AssayAvailable Documentation
Sigma-Aldrich 5-Methylisoxazole-4-carboxylic acid42831-50-597%Certificate of Analysis (CoA), Certificate of Origin (COO)[6][7][8]
TCI Chemicals 5-Methylisoxazole-4-carboxylic Acid42831-50-5>98.0% (T)(HPLC)CoA, SDS
SynZeal Leflunomide EP Impurity D42831-50-5High QualityCoA with analytical data (NMR, MS, HPLC)[1]
Pharmaffiliates Leflunomide - Impurity D42831-50-5Not explicitly statedEnquire for details[5]
BLD Pharm 5-Methylisoxazole-4-carboxylic acid42831-50-5Not explicitly statedNMR, HPLC, LC-MS, UPLC data available[9]
Acanthus Research Leflunomide EP Impurity D42831-50-5High Quality, TraceableRequest Documentation[2]
Cleanchem Leflunomide EP Impurity D42831-50-5Not explicitly statedComprehensive characterization data[3]

Expert Insight: The stated purity is a critical parameter, but the method of determination is equally important. A purity value determined by HPLC is generally more informative for chromatographic assays than one determined by titration, as it provides a better picture of potential organic impurities. For use in regulated environments, reference standards from pharmacopeias (e.g., USP, EP) or those traceable to them are highly recommended. Suppliers like SynZeal and SynThink explicitly mention providing comprehensive analytical data, including NMR and MS, which is invaluable for structural confirmation and impurity profiling.[1][10]

Essential Analytical Workflows for Reference Standard Verification

It is incumbent upon the end-user to independently verify the identity and purity of a reference standard. The following are detailed protocols for the essential analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A stability-indicating method is crucial to ensure that the analytical procedure can separate the main component from any degradation products or process-related impurities.

This protocol is adapted from established methods for the analysis of Leflunomide and its impurities.[11][12][13][14]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 5 µm) is a common choice.[11][14]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer. For example, a mobile phase of acetonitrile, methanol, and 0.1 M sodium perchlorate (40:30:30, v/v) with the pH adjusted to 4.6 has been shown to be effective.[11][14] For MS compatibility, volatile buffers like formic acid should be used instead of phosphate or perchlorate buffers.[15][16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 246 nm.[11][14]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject a suitable volume (e.g., 20 µL) and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Causality Behind Choices: The use of a C18 column provides excellent retention and separation for moderately polar compounds like 5-methylisoxazole-4-carboxylic acid. The buffered mobile phase ensures consistent ionization of the carboxylic acid group, leading to reproducible retention times. UV detection at 246 nm is chosen based on the chromophoric nature of the isoxazole ring.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 246 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for the primary analyte, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process. For a carboxylic acid, derivatization is often necessary to increase its volatility.

  • Derivatization: Esterify the carboxylic acid group, for example, by reacting with a methylating agent like diazomethane or by using a milder method such as reaction with methanol in the presence of an acid catalyst.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Causality Behind Choices: Derivatization is essential to make the analyte volatile enough for GC analysis. The choice of a DB-5ms column provides good separation for a wide range of organic molecules. The mass spectrometer provides structural information for each separated component, allowing for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the reference standard and for identifying any structurally related impurities.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum. Key expected signals for 5-methylisoxazole-4-carboxylic acid would include a singlet for the methyl group, a singlet for the proton on the isoxazole ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environments.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with the expected structure and with any available spectral data from the supplier or literature.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum dissolve->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process interpret Interpret Chemical Shifts & Couplings process->interpret confirm Confirm Structure interpret->confirm

Caption: NMR Structural Verification Workflow.

Alternative Reference Standards and Internal Standards

For quantitative analysis, the use of an internal standard is highly recommended to improve accuracy and precision by correcting for variations in sample injection and instrument response.

  • Potential Internal Standards: For HPLC analysis, an ideal internal standard would be a structurally similar compound with a different retention time. A possible candidate could be a related isoxazole derivative that is not expected to be present in the sample, such as 3-methylisoxazole-4-carboxylic acid or an isomer with a different substitution pattern. For GC-MS, a deuterated analog of the analyte would be the gold standard, though not always commercially available.

  • Alternative Reference Standards: In the absence of a certified reference standard for 5-methylisoxazole-4-carboxylic acid, a well-characterized in-house or secondary standard can be used. However, this standard must be thoroughly qualified against a primary standard if available, or by a battery of analytical tests to establish its purity and identity.

Conclusion and Recommendations

The selection and proper verification of a reference standard for 5-Methylisoxazole-4-carboxylic acid are critical for ensuring the accuracy and reliability of analytical data, particularly in the context of pharmaceutical quality control.

Key Recommendations:

  • Prioritize Pharmacopeial Traceability: Whenever possible, select reference standards that are traceable to pharmacopeial standards (e.g., USP, EP).

  • Demand Comprehensive Documentation: A thorough Certificate of Analysis with data from orthogonal analytical techniques (e.g., HPLC, NMR, MS) is a hallmark of a high-quality reference standard.

  • Verify Independently: Always perform in-house verification of the identity and purity of any new lot of reference standard using the protocols outlined in this guide.

  • Employ Internal Standards for Quantitative Analysis: For assays, the use of a suitable internal standard is crucial for achieving the highest level of accuracy and precision.

By adhering to these principles and employing the detailed analytical workflows provided, researchers, scientists, and drug development professionals can be confident in the integrity of their analytical results and the quality of their work.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of Methyl 5-methylisoxazole-4-carboxylate. As researchers, scientists, and drug development professionals, adherence to compliant waste management protocols is paramount not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is structured to provide a direct, procedural workflow grounded in established safety principles and regulatory standards.

Disclaimer: This guide is based on the known hazards of structurally similar compounds and general best practices for laboratory chemical waste. Users must always consult their institution's specific Environmental Health & Safety (EH&S) guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and site-specific information.

Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet for this compound (CAS No. 100047-54-9) is not widely available, a reliable hazard profile can be inferred from closely related analogues. The ethyl ester, the parent carboxylic acid, and isomeric variations consistently exhibit similar hazard classifications.

Therefore, this compound must be handled and disposed of as a hazardous chemical with the following presumed characteristics:

Hazard Class GHS Classification Description & Rationale Source
Skin IrritationCategory 2 (H315)Causes skin irritation upon contact. This is a consistent classification for the ethyl ester and the 3-carboxylate isomer.[1][2]
Eye IrritationCategory 2 / 2A (H319)Causes serious eye irritation. Direct contact can result in inflammation and discomfort. This is also a consistent finding among its analogues.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (H335)May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[1][2]

Based on this assessment, this compound falls under the regulatory framework of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[3] It must be managed through a designated hazardous waste stream and must never be disposed of in standard trash or discharged into the sewer system.[3][4]

Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this compound, including for disposal, must wear the following PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or degradation before use.[5]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: All transfers and handling of this chemical, especially in its solid form or when generating aerosols, should be conducted inside a certified chemical fume hood to prevent inhalation.[5][6]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools for this process.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's specific reporting procedures.

Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and compliant waste management program.

  • Waste Stream: This compound should be disposed of in a container designated for non-halogenated organic solids or non-halogenated organic liquids , depending on its physical state. Do not mix it with other waste streams like halogenated solvents, aqueous waste, or corrosives unless explicitly approved by your EH&S department.

  • Container Requirements: The waste container must be:

    • Chemically compatible with the material.[3]

    • In good condition, free from damage or leaks.[7]

    • Equipped with a secure, screw-top cap or other leak-proof closure.[3][7]

    • Kept closed at all times except when waste is being added.[7]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • An indication of the hazards (e.g., "Irritant").

    • The date of waste accumulation.[8]

Step-by-Step Disposal Procedure

Follow this operational plan for the routine disposal of this compound.

  • Waste Identification: Positively identify the material to be discarded.

  • Container Preparation: Select an appropriate hazardous waste container as described in Section 4. Affix a completed hazardous waste label to the container before adding any waste.

  • Waste Transfer: In a chemical fume hood, carefully transfer the waste from its original container into the prepared hazardous waste container. Minimize the generation of dust or splashes. Securely close the waste container immediately after the transfer.

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[7] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials.

  • Requesting Pickup: Once the container is full or has been stored for the maximum allowable time per your institution's policy (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EH&S or hazardous waste management department.[4][7] Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.[4]

  • Disposal of Empty Containers: A container that previously held this compound can be disposed of as regular trash only if it has been completely emptied of all contents, leaving as little residue as possible.[4] Before disposal, the chemical label must be fully defaced or removed to prevent confusion.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.

G Disposal Workflow for this compound start Material Identified for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible 'Non-Halogenated Organic' Waste Container fume_hood->select_container transfer Carefully Transfer Waste into Container and Seal select_container->transfer store_saa Store Container in Designated Satellite Accumulation Area (SAA) transfer->store_saa empty_container Original Container is Empty? transfer->empty_container After Transfer request_pickup Request Waste Pickup from EH&S (When Full or Near Time Limit) store_saa->request_pickup end Disposal Complete request_pickup->end empty_container->transfer No deface_label Deface or Remove Label empty_container->deface_label Yes trash Dispose of Empty Container in Regular Trash deface_label->trash

Caption: Decision workflow for handling and disposing of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.